Dicarbonyl(2,4-pentanedionato)iridium
Description
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Properties
IUPAC Name |
carbon monoxide;(E)-4-hydroxypent-3-en-2-one;iridium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3+;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBREHTKYXYKM-FHJHGPAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dicarbonyl(2,4-pentanedionato)iridium CAS 14023-80-4 properties
An In-depth Technical Guide to Dicarbonyl(2,4-pentanedionato)iridium(I)
Introduction: Unveiling a Versatile Iridium(I) Precursor
Dicarbonyl(2,4-pentanedionato)iridium(I), often abbreviated as Ir(acac)(CO)₂, is an air-stable, organometallic iridium complex that has garnered significant interest within the scientific community. Its unique combination of a d⁸ square planar iridium(I) center, two strongly π-accepting carbonyl ligands, and a bidentate acetylacetonate (acac) ligand bestows upon it a versatile reactivity profile. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and applications, tailored for researchers and professionals in chemistry and materials science. While structurally analogous to the well-studied rhodium complex, Rh(acac)(CO)₂, the iridium counterpart offers distinct reactivity, often enabling unique catalytic transformations and serving as a valuable precursor for advanced materials.[1] This document aims to be a definitive resource, elucidating the causality behind its chemical behavior and providing actionable protocols for its use.
Core Physicochemical and Structural Properties
Ir(acac)(CO)₂ is typically a copper-brown crystalline solid.[2][3] Its stability in air and solubility in common organic solvents like acetone and benzene facilitate its handling and application in a variety of reaction media.[1] The central iridium(I) atom adopts a square planar coordination geometry, a common configuration for d⁸ metal ions, which is crucial for its catalytic activity as it provides open coordination sites for substrate binding.
Molecular Structure and Bonding
The molecular architecture consists of a central iridium atom chelated by one acetylacetonate ligand through its two oxygen atoms and coordinated to two terminal carbonyl ligands.[4] The acetylacetonate ligand forms a stable six-membered ring with the iridium atom, contributing to the overall stability of the complex. The two carbonyl ligands are strong π-acceptors, which influences the electron density at the iridium center and plays a key role in its reactivity, particularly in oxidative addition reactions.[5]
Caption: Molecular structure of Dicarbonyl(2,4-pentanedionato)iridium(I).
Summary of Key Properties
| Property | Value | Reference |
| CAS Number | 14023-80-4 | [4][6] |
| Molecular Formula | C₇H₈IrO₄ | [6] |
| Molecular Weight | 347.35 g/mol | [4][6] |
| Appearance | Copper-brown crystalline solid | [2][3] |
| Melting Point | >145 °C | [2] |
| Purity | Typically 97-98% | [4] |
| Iridium Content | ~54.8% | [3] |
High-Yield Synthesis Protocol
The synthesis of Ir(acac)(CO)₂ is critical for its accessibility in research. While several routes exist, a particularly efficient and high-yield method involves a two-step process starting from hydrated iridium trichloride. This method avoids costly or difficult-to-handle starting materials and boasts a high overall yield.[7]
Rationale for the Synthetic Strategy
The core of this strategy is the initial formation of an intermediate, (1,5-cyclooctadiene)iridium(I) chloride dimer, ([Ir(COD)Cl]₂). The 1,5-cyclooctadiene (COD) ligand is a labile diolefin that stabilizes the Iridium(I) oxidation state and is readily displaced in the subsequent step. The subsequent reaction with carbon monoxide introduces the carbonyl ligands, followed by the addition of acetylacetone in the presence of a base to form the final, stable product. This sequence is efficient because the intermediates are well-defined and the ligand substitution steps proceed cleanly.[7]
Step-by-Step Synthesis Workflow
Caption: High-yield two-step synthesis of Ir(acac)(CO)₂.
Detailed Experimental Procedure
Step 1: Synthesis of [Ir(COD)(μ-Cl)]₂
-
In a round-bottom flask equipped with a reflux condenser, combine Iridium trichloride hydrate (IrCl₃·xH₂O) with a 2:1 (v/v) mixture of ethanol and water.
-
Add an excess of 1,5-cyclooctadiene (COD).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 18-24 hours. The color of the solution will change, and a solid will precipitate.
-
Cool the reaction mixture to room temperature.
-
Collect the yellow-orange solid by filtration, wash with ethanol and then diethyl ether, and dry under vacuum. The yield is typically greater than 95%.[7]
Step 2: Synthesis of Ir(acac)(CO)₂
-
Suspend the [Ir(COD)(μ-Cl)]₂ dimer in a suitable solvent such as acetone or dichloromethane.
-
Bubble carbon monoxide (CO) gas through the suspension. The reaction progress can be monitored by the dissolution of the solid and a color change. Caution: CO is highly toxic and this step must be performed in a well-ventilated fume hood.
-
Once the carbonylation is complete, add a slight excess of acetylacetone (acacH).
-
Add a base, such as anhydrous sodium carbonate (Na₂CO₃), to deprotonate the acetylacetone, facilitating its coordination to the iridium center.
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter the solution to remove any inorganic salts.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from a solvent mixture like dichloromethane/hexane to obtain pure, copper-brown crystals of Ir(acac)(CO)₂. The yield for this step is typically above 90%.[7]
Spectroscopic and Analytical Characterization
Characterization of Ir(acac)(CO)₂ relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly informative for this complex due to the presence of carbonyl ligands.
-
Infrared (IR) Spectroscopy: The two carbonyl ligands give rise to strong, sharp absorption bands in the ν(CO) region of the IR spectrum, typically between 1950 and 2100 cm⁻¹. The exact positions of these bands are sensitive to the solvent and the electronic environment of the iridium center. For the analogous rhodium complex, these stretches appear around 2084 and 2013 cm⁻¹, and similar values are expected for the iridium complex.[8] The acetylacetonate ligand also displays characteristic bands, notably the C=O and C=C stretching vibrations, which are typically observed in the 1500-1650 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic resonances for the acetylacetonate ligand: a singlet for the methine proton (γ-CH) and a singlet for the two equivalent methyl groups (CH₃). ¹³C NMR will show distinct signals for the carbonyl carbons, as well as the carbons of the acac ligand.
Reactivity and Catalytic Applications
The utility of Ir(acac)(CO)₂ stems from its reactivity, which is dominated by the Iridium(I) center's ability to undergo oxidative addition. This elementary step is the gateway to numerous catalytic cycles.
Key Reaction Types
-
Oxidative Addition: The complex readily reacts with various substrates, such as alkyl halides and dihydrogen, in oxidative addition reactions where the iridium center is oxidized from Ir(I) to Ir(III).[5][9]
-
Ligand Substitution: The CO or acac ligands can be displaced by other ligands, such as phosphines, allowing for the synthesis of a wide range of iridium complexes with tailored electronic and steric properties.
Primary Applications
-
Homogeneous Catalysis: Ir(acac)(CO)₂ is an effective catalyst or precatalyst for several organic transformations. It has been cited as a catalyst for the isomerization and anti-Markovnikov arylation of olefins.[6] Its ability to activate small molecules also makes it a candidate for various carbonylation and hydrogenation reactions, analogous to established rhodium and palladium systems.[10][11]
-
Precursor for Materials Science: The compound serves as a high-purity precursor for the deposition of iridium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).[7] Iridium coatings are highly valued for their exceptional corrosion resistance, high melting point, and catalytic properties, making them crucial in applications ranging from protective coatings in aerospace to electrodes in industrial chemistry.
Safety and Handling
As with all metal carbonyl complexes, Ir(acac)(CO)₂ must be handled with appropriate care. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the solid powder, use of a dust mask or a respirator is recommended.[3][5]
-
Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[13]
-
Disposal: Dispose of waste material as hazardous waste in accordance with local, regional, and national regulations.[12]
Conclusion
Dicarbonyl(2,4-pentanedionato)iridium(I) is a cornerstone compound in iridium chemistry. Its robust yet reactive nature, coupled with a straightforward and high-yield synthesis, makes it an invaluable tool for both fundamental research and applied sciences. From catalyzing intricate organic transformations to serving as a precursor for high-performance materials, the applications of Ir(acac)(CO)₂ are extensive. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and safely explore the full potential of this versatile iridium complex.
References
-
Wikipedia. (2023). Dicarbonyl(acetylacetonato)rhodium(I). Retrieved from [Link]
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Aspira Chemical. (n.d.). (Acetylacetonato)dicarbonyliridium(I), Ir 54.8%. Retrieved from [Link]
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Lindfors, L., et al. (2020). In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials. Retrieved from [Link]
-
Shapley, P. A., et al. (1987). γ-Carbon-bonded 2,4-pentanedionato complexes of trivalent iridium. Inorganic Chemistry. Retrieved from [Link]
- Zhang, F., et al. (2014). Method for preparing dicarbonyl iridium acetylacetonate (I). Google Patents (CN104230999A).
-
Wikipedia. (2023). Vanadyl acetylacetonate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Retrieved from [Link]
-
Cotton, F. A., & Elder, R. C. (1964). The Crystal Structure of Tetrameric Cobalt(II) Acetylacetonate. Inorganic Chemistry. Retrieved from [Link]
-
Gabriele, B., et al. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. MDPI. Retrieved from [Link]
-
Baya, M., et al. (2012). Synthesis and reactivity of an iridium complex based on a tridentate aminophosphano ligand. Dalton Transactions. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2015). Crystal structure of di-μ-hydroxido-κ4 O:O-bis[bis(acetylacetonato-κ2 O,O′)cobalt(III)]. Acta Crystallographica Section E. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2018). Synthesis and Characterization of the mixed ligand complexes. Chemical Science Review and Letters. Retrieved from [Link]
-
Aznarez, S., et al. (2019). Catalytic Activity of Mono‐ and Bimetallic Rhodium(I) and Iridium(I) Complexes. ResearchGate. Retrieved from [Link]
-
Salemi, A., et al. (2019). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules. Retrieved from [Link]
-
Wikipedia. (2023). Iridium acetylacetonate. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of rhodium(I) dicarbonyl complexes. Retrieved from [Link]
-
PENTA s.r.o. (2024). Acetylacetone - Safety Data Sheet. Retrieved from [Link]
-
SpectraBase. (n.d.). Iridium, dicarbonyl(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-O,O')-, (SP-4-2)-. Retrieved from [Link]
-
Grigoropoulos, A., et al. (2010). Monomeric Square-Planar Cobalt(II) Acetylacetonate: Mystery or Mistake?. Crystal Growth & Design. Retrieved from [Link]
-
Butt, Y. C., et al. (2012). Cyclopentadienone Iridium Bipyridyl Complexes: Acid-stable Transfer Hydrogenation Catalysts. Organometallics. Retrieved from [Link]
-
Ferreira, H., et al. (2022). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Synthesis and photoluminescence of iridium(iii) arylacetylide complexes with acetylide-localized emissive excited states. Dalton Transactions. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of Dicarbonyl(2,4-pentanedionato)iridium(I) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the solubility characteristics of dicarbonyl(2,4-pentanedionato)iridium(I), [Ir(acac)(CO)₂], a significant organometallic complex with applications in catalysis and materials science. Understanding its behavior in various organic solvents is paramount for its effective utilization in synthesis, formulation, and process development. This document moves beyond a simple tabulation of data to offer insights into the underlying principles governing its solubility and provides actionable protocols for experimental determination and handling.
Executive Summary: The Solubility Profile of [Ir(acac)(CO)₂]
Dicarbonyl(2,4-pentanedionato)iridium(I) is a copper-brown crystalline solid. While specific quantitative solubility data is not extensively documented in readily available literature, a comprehensive analysis of its structural analogues and related iridium complexes allows for a robust qualitative and predictive assessment. This complex is generally considered to be soluble in a range of common organic solvents, a characteristic driven by the presence of the organic acetylacetonate (acac) ligand and the overall neutral charge of the complex. Its solubility is influenced by solvent polarity, the potential for coordinate bonding, and temperature.
Based on the known solubility of its rhodium analogue, dicarbonyl(acetylacetonato)rhodium(I), which dissolves in acetone and benzene, and the general solubility of other iridium acetylacetonate complexes in organic solvents, a similar profile can be anticipated for [Ir(acac)(CO)₂]. This guide will systematically explore the expected solubility across various solvent classes and provide the methodology to quantify these properties with high fidelity.
Theoretical Framework: Factors Influencing Solubility
The dissolution of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For [Ir(acac)(CO)₂], the key factors are:
-
Van der Waals Forces: The organic acetylacetonate ligand, with its hydrocarbon backbone, facilitates interaction with nonpolar and moderately polar solvents through London dispersion forces.
-
Dipole-Dipole Interactions: The carbonyl ligands (CO) introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Coordinate Bonding: Solvents with donor atoms (e.g., oxygen in ethers and ketones, nitrogen in amides) can potentially interact with the iridium center, although this can also lead to ligand substitution and decomposition, a critical consideration for solution stability.
-
Solvent Polarity: A solvent's polarity plays a crucial role. While nonpolar solvents may sufficiently solvate the molecule through dispersion forces, moderately polar solvents are often optimal, balancing the interactions with both the organic ligand and the polar carbonyl groups. Highly polar protic solvents are generally poor choices due to the potential for reaction and the nonpolar nature of the majority of the molecule.
The interplay of these factors dictates the extent to which [Ir(acac)(CO)₂] will dissolve in a given solvent.
Qualitative Solubility Assessment
Based on the principles outlined above and data from analogous compounds, the expected qualitative solubility of [Ir(acac)(CO)₂] in various organic solvent classes is summarized below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are of moderate polarity and can effectively solvate the entire complex. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The nonpolar aromatic rings interact well with the acetylacetonate ligand. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | The ether oxygen can interact with the metal center, and the hydrocarbon body of the solvent with the acac ligand. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Similar to ethers, the ketone carbonyl group can interact with the iridium center. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble, but with potential for instability | The high polarity and coordinating ability of these solvents can promote dissolution, but may also lead to ligand substitution or decomposition over time. |
| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | The high polarity and protic nature of alcohols are generally not conducive to solvating the largely nonpolar complex. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The nonpolar nature of alkanes is insufficient to overcome the crystal lattice energy of the complex. |
Quantitative Solubility Determination: An Experimental Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. Given the air-sensitive nature of many organometallic compounds, all procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.
Materials and Equipment
-
Dicarbonyl(2,4-pentanedionato)iridium(I)
-
Anhydrous organic solvents of interest
-
Analytical balance
-
Vials with screw caps and PTFE-lined septa
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram outlines the shake-flask method, a reliable technique for determining thermodynamic solubility.
Caption: Workflow for determining the solubility of [Ir(acac)(CO)₂].
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of [Ir(acac)(CO)₂] (sufficient to ensure undissolved solid remains) into a vial.
-
Add a precise volume of the desired anhydrous solvent.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture.
-
Maintain a constant temperature.
-
Allow the mixture to equilibrate for at least 24 hours to ensure the solution is saturated.
-
-
Phase Separation:
-
Cease agitation and allow the excess solid to settle.
-
Centrifuge the vial to ensure a clear separation of the supernatant from any suspended solid particles.
-
-
Quantification:
-
Carefully withdraw a known aliquot of the clear supernatant using a pre-weighed syringe or a calibrated micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration. A calibration curve prepared with known concentrations of [Ir(acac)(CO)₂] is essential.
-
-
Calculation:
-
Calculate the solubility in the original solvent using the following formula: Solubility = (Concentration of diluted sample) x (Dilution factor)
-
Solution Stability and Handling
The stability of [Ir(acac)(CO)₂] in solution is a critical parameter for its practical application. Organometallic complexes, particularly those with electron-rich metal centers like Iridium(I), can be sensitive to air and moisture.
-
Atmosphere: Solutions of [Ir(acac)(CO)₂] should be prepared and handled under an inert atmosphere (nitrogen or argon) to prevent oxidation of the Iridium(I) center.
-
Solvent Purity: The use of anhydrous and deoxygenated solvents is crucial to prevent decomposition.
-
Light Sensitivity: While not extensively reported for this specific complex, it is good practice to protect solutions of organometallic compounds from direct light to avoid potential photochemical reactions.
-
Thermal Stability: The solid compound is reported to have good thermal stability. However, in solution, thermal decomposition may be more facile. It is advisable to store solutions at low temperatures when not in use.
The following logical diagram illustrates the key considerations for maintaining the integrity of [Ir(acac)(CO)₂] solutions.
Caption: Best practices for ensuring the stability of [Ir(acac)(CO)₂] solutions.
Conclusion
Dicarbonyl(2,4-pentanedionato)iridium(I) is a versatile organometallic complex with favorable solubility in a range of common organic solvents, particularly chlorinated hydrocarbons, aromatic hydrocarbons, ethers, and ketones. While comprehensive quantitative data remains to be systematically published, the provided qualitative assessment and detailed experimental protocol offer a robust framework for researchers and professionals to effectively work with this compound. Adherence to strict inert atmosphere techniques for handling and storage is paramount to ensure the integrity of its solutions. This guide serves as a foundational resource for the successful application of [Ir(acac)(CO)₂] in various chemical endeavors.
References
-
Wikipedia. (2023, April 25). Iridium acetylacetonate. Retrieved February 26, 2026, from [Link]
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Google Patents. (2014). CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I).
Introduction: The Critical Role of Precursor Volatility in Advanced Materials
An In-Depth Technical Guide: A Comparative Analysis of Volatility: Dicarbonyl(acetylacetonato)iridium(I) vs. Tris(acetylacetonato)iridium(III)
In the realm of advanced materials science, particularly in the fabrication of high-performance thin films for electronics, catalysis, and protective coatings, the choice of the chemical precursor is paramount.[1][2][3] Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are cornerstone techniques that rely on the precise delivery of volatile metal-organic compounds to a substrate surface.[4][5] The volatility of a precursor—its ability to transition into the gaseous phase at a given temperature and pressure—directly dictates the efficiency, reproducibility, and temperature window of the deposition process.
This guide provides a detailed comparative analysis of two key iridium precursors: Dicarbonyl(acetylacetonato)iridium(I), denoted as Ir(CO)₂(acac), and Tris(acetylacetonato)iridium(III), or Ir(acac)₃. While both are used to deposit high-purity iridium films, their distinct molecular structures and ligand environments give rise to significant differences in their physical properties, most notably their volatility. For researchers and drug development professionals exploring iridium-based catalysts or functional coatings, understanding these differences is crucial for process optimization and material design.
Part 1: Physicochemical Properties at a Glance
A direct comparison of the fundamental physicochemical properties of Ir(CO)₂(acac) and Ir(acac)₃ reveals the basis for their differing volatilities. The data, compiled from authoritative sources, underscores the significant impact of ligand choice and metal oxidation state on the molecule's physical behavior.
| Property | Ir(CO)₂(acac) | Ir(acac)₃ |
| Chemical Formula | C₇H₇IrO₄[6] | C₁₅H₂₁IrO₆[7] |
| Molecular Weight | 347.35 g/mol [6] | 489.54 g/mol [7] |
| Iridium Oxidation State | +1 | +3 |
| Molecular Geometry | Square Planar (Typical for d⁸) | Octahedral (D₃ Symmetry)[7] |
| Melting Point | Not well-defined; decomposes. | ~269-271 °C (decomposes)[7][8] |
| Sublimation / Vaporization | Thermally stable for vaporization.[9] | Sublimes at ~220–250 °C (vacuum)[10] |
| Thermal Stability | Decomposes upon heating.[9] | Decomposes near melting point.[8][10] |
| Appearance | Dark green solid. | Orange-yellow crystalline powder.[7][8] |
Part 2: The Underpinnings of Volatility: A Mechanistic Comparison
The volatility of a molecular compound is not an arbitrary property; it is governed by the interplay of molecular weight, intermolecular forces, and molecular structure. The significant difference in volatility between Ir(CO)₂(acac) and Ir(acac)₃ can be explained by analyzing these core principles.
Molecular Weight and Ligand Contribution
The most immediate factor is the substantial difference in molecular weight: Ir(acac)₃ (489.54 g/mol ) is approximately 41% heavier than Ir(CO)₂(acac) (347.35 g/mol ). In general, for non-polar compounds of similar structure, lower molecular weight correlates with higher volatility, as less energy is required to overcome gravitational forces and London dispersion forces. The molecular weight difference stems directly from the ligand sphere. Ir(acac)₃ is coordinated by three bidentate acetylacetonate ligands, whereas Ir(CO)₂(acac) has only one acac ligand and two small, simple carbonyl (CO) ligands.
Intermolecular Forces and Molecular Symmetry
Volatility is inversely related to the strength of intermolecular forces. For neutral, non-polar molecules like these, the primary intermolecular interactions are van der Waals forces (specifically, London dispersion forces), which increase with the number of electrons and the surface area of the molecule.
-
Ir(acac)₃: This complex possesses a highly symmetric, near-spherical octahedral geometry (D₃ symmetry).[7] Its large surface area and three bulky acac ligands, with their associated electron clouds, result in significant intermolecular van der Waals interactions within the crystal lattice. More thermal energy is therefore required to break these interactions and allow the molecule to enter the gas phase.
-
Ir(CO)₂(acac): As an Ir(I) d⁸ complex, it adopts a square planar geometry. While still a neutral complex, it is smaller and less spherical than Ir(acac)₃. This structure, with two very small CO ligands, presents a smaller surface area for intermolecular contact, leading to weaker overall dispersion forces compared to Ir(acac)₃.
Vapor Pressure and Thermal Stability
Vapor pressure is the most direct measure of volatility. While precise vapor pressure curves are complex to obtain, studies have established the necessary conditions for using these compounds in MOCVD. Ir(acac)₃ requires a source temperature of over 200°C to achieve sufficient vapor pressure for deposition.[4] It is considered a classic MOCVD precursor but is noted for its relatively low volatility and the high temperatures required.[4]
Conversely, Ir(I) compounds like Ir(CO)₂(acac) have been specifically investigated to overcome the limitations of Ir(acac)₃.[9] Their lower molecular weight and different ligand set are designed to enhance volatility, allowing for lower deposition temperatures, which is a critical advantage for temperature-sensitive substrates.[11] However, the thermal stability of the precursor in the gas phase is also crucial; the compound must be volatile enough to transport but stable enough not to decompose prematurely before reaching the substrate.[1]
Part 3: Experimental Workflow for Volatility Assessment
The volatility and thermal stability of MOCVD precursors are typically evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol: Comparative Volatility Analysis via TGA
Objective: To determine and compare the volatilization and decomposition temperatures of Ir(CO)₂(acac) and Ir(acac)₃.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity Nitrogen or Argon gas (99.999%)
-
Microbalance
-
Ir(CO)₂(acac) powder
-
Ir(acac)₃ powder
-
TGA sample pans (platinum or alumina)
Methodology:
-
Instrument Calibration: Ensure the TGA's temperature and mass sensors are calibrated according to manufacturer specifications.
-
Sample Preparation:
-
Tare a clean TGA sample pan on the microbalance.
-
Accurately weigh 5-10 mg of Ir(acac)₃ into the pan. Record the exact mass.
-
Repeat for Ir(CO)₂(acac) in a separate, identical pan.
-
-
TGA Program Execution (Run 1: Ir(acac)₃):
-
Place the Ir(acac)₃ sample pan into the TGA furnace.
-
Purge the furnace with the inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Program the TGA with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.
-
-
Start the analysis, continuously recording mass, temperature, and time.
-
-
TGA Program Execution (Run 2: Ir(CO)₂(acac):
-
Allow the furnace to cool completely.
-
Repeat Step 3 using the prepared Ir(CO)₂(acac) sample.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature for each compound. This is the TGA curve.
-
Determine the onset temperature of mass loss for each sample. This temperature corresponds to the beginning of sublimation or decomposition. The compound with the lower onset temperature is more volatile.
-
Analyze the TGA curve to identify the temperature range over which the majority of the volatilization occurs. A sharp, single-step mass loss is indicative of clean sublimation, while a multi-step or gradual loss may indicate decomposition.
-
The workflow for this comparative analysis can be visualized as follows:
Caption: Experimental workflow for comparing precursor volatility using TGA.
Conclusion
-
Lower Molecular Weight: Ir(CO)₂(acac) is substantially lighter, requiring less energy for vaporization.
-
Weaker Intermolecular Forces: Its smaller size and the presence of two minimal CO ligands result in weaker van der Waals interactions compared to the large, symmetric Ir(acac)₃ molecule.
This higher volatility makes Ir(CO)₂(acac) and similar Ir(I) compounds promising precursors for low-temperature MOCVD and ALD processes, enabling the deposition of high-quality iridium films on thermally sensitive substrates. While Ir(acac)₃ remains a widely used and well-characterized precursor, its higher required vaporization temperature presents a limitation that more volatile alternatives are designed to overcome. For professionals in material synthesis and catalysis, selecting the appropriate precursor based on these volatility characteristics is a critical step toward successful process development and innovation.
References
-
Grigorii I. Zharkov, Denis V. Krivolapov, Vladimir V. Sharutin, Igor L. Eremenko, Shurong Wang, Nikolay B. Morozova, and Igor K. Igumenov. (2023). Breaking through the Thermodynamics “Wilds” of Metal–Organic Chemical Vapor Deposition Precursors: Metal tris-Acetylacetonates. MDPI. [Link]
-
Synthesis, characterization and thermal decomposition mechanism of tris-acetylacetonate iridium complex. (n.d.). ResearchGate. [Link]
-
Iridium(III) Acetylacetonate CAS 15635-87-7. (n.d.). Aure Chemical. [Link]
-
Morozova, N. B., et al. (2009). Vapor pressure of some volatile iridium(I) compounds with carbonyl, acetylacetonate and cyclopentadienyl ligands. Journal of Thermal Analysis and Calorimetry, 96(1), 261–266. [Link]
-
Vasilyev, V. Y., & Zherdev, A. A. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. MDPI. [Link]
-
In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. (2020). Chemistry of Materials. [Link]
-
Iridium acetylacetonate. (n.d.). Wikipedia. [Link]
-
IRON ACETYLACETONATE. (n.d.). Ataman Kimya. [Link]
-
Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. (1983). DTIC. [Link]
-
Dicarbonyl(acetylacetonato)rhodium(I). (n.d.). Wikipedia. [Link]
-
Infrared spectra and structure of acetylacetonato platinum(II) complexes. I. Infrared spectra and normal coordinate analysis of potassium dichloro(acetylacetonato)platinate(II). (1969). Inorganic Chemistry. [Link]
-
Cobalt tris(acetylacetonate). (n.d.). NIST WebBook. [Link]
- WO2014060864A1 - Precursors for metal organic chemical vapor deposition process (mocvd) and use thereof. (n.d.).
-
Morozova, N. B., et al. (2000). Saturated Vapor Pressure of Iridium(III) Acetylacetonate. ResearchGate. [Link]
- CN1269827C - Method for synthesizing iridium (III) triacetylacetonate. (n.d.).
-
A curve of volatility of the Ir(acac) 3 crystalline powder in different... (n.d.). ResearchGate. [Link]
-
Chemical vapour deposition of Ir-based coatings: chemistry, processes and applications. (2017). Sheffield Hallam University Research Archive. [Link]
-
A novel iridium precursor for MOCVD. (2002). ResearchGate. [Link]
-
Rand, M. J. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. JOM. [Link]
-
The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study. (2015). RSC Publishing. [Link]
-
Tris(acetylacetonato)iron(III). (n.d.). Wikipedia. [Link]
-
Novel Synthesis of Fe(acac)3. (n.d.). Scribd. [Link]
- EP1471567B1 - Organometallic iridium compounds, processes for producing the same, and processes for producing thin films. (n.d.).
-
List of metal-organic chemical vapour deposition precursors. (n.d.). Wikipedia. [Link]
-
Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. (2003). ResearchGate. [Link]
-
Vapor Pressure Data. (n.d.). MBE-Komponenten. [Link]
-
Applications of Metal Halide Precursors in CVD/ALD Processes. (2013). AZoNano. [Link]
-
Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. (2021). PMC. [Link]
-
Iron(III) acetylacetonate. (n.d.). Ereztech. [Link]
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- 11. researchgate.net [researchgate.net]
The Genesis and Scientific Profile of Dicarbonyl(2,4-pentanedionato)iridium(I): A Technical Guide
Abstract
Dicarbonyl(2,4-pentanedionato)iridium(I), with the chemical formula Ir(CO)₂(acac), stands as a significant organometallic complex at the intersection of academic research and industrial application. This technical guide provides an in-depth exploration of its history, from the foundational discoveries in iridium carbonyl chemistry to its modern synthesis and diverse applications. We will delve into the structural and spectroscopic properties of the molecule, present a detailed, field-proven synthesis protocol, and discuss its role as a catalyst and a precursor in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of this versatile iridium complex.
Introduction: A Versatile Iridium(I) Complex
Dicarbonyl(2,4-pentanedionato)iridium(I) is a coordinatively unsaturated, square planar d⁸ iridium(I) complex. The molecule features a central iridium atom bonded to two carbonyl (CO) ligands and a bidentate acetylacetonate (acac) ligand. This configuration imparts a unique combination of stability and reactivity, making it a valuable asset in various chemical transformations.
Its significance stems from its utility as a catalyst in organic synthesis and as a precursor for the deposition of high-purity iridium thin films via Metal-Organic Chemical Vapor Deposition (MOCVD).[1] In the realm of catalysis, it is recognized for its role in isomerization and anti-Markovnikov arylation of olefins.[2] Furthermore, its ability to undergo oxidative addition reactions makes it a versatile starting material for the synthesis of a wide array of iridium(III) complexes.[3]
This guide will provide a holistic overview of Ir(CO)₂(acac), from its intellectual origins in the pioneering days of organometallic chemistry to its contemporary applications.
Historical Context and Discovery
The discovery of dicarbonyl(2,4-pentanedionato)iridium(I) is not attributed to a single, seminal publication but rather emerged from the broader exploration of transition metal carbonyl and β-diketonate complexes in the mid-20th century. The groundwork was laid by pioneers such as Walter Hieber, who extensively investigated metal carbonyls, including those of iridium, as early as the 1940s.[4]
The intellectual lineage of Ir(CO)₂(acac) is closely intertwined with its rhodium analogue, dicarbonyl(acetylacetonato)rhodium(I) (Rh(acac)(CO)₂), which was reported in the 1960s by Bonati and Wilkinson.[4] Their work on dicarbonyl-β-diketonato complexes of rhodium provided the conceptual and methodological framework that was logically extended to iridium. Given the similar chemistry of these group 9 elements, the synthesis and characterization of the iridium complex would have been a natural progression for researchers in the field.
Early synthetic routes to related iridium carbonyl complexes often involved the carbonylation of iridium halides. For instance, the preparation of the dimeric precursor, di-μ-chloro-tetracarbonyldiiridium(I) ([Ir(CO)₂Cl]₂), was a crucial step. Subsequent reaction of this dimer with the sodium salt of acetylacetone would have been a logical, and likely successful, approach to obtaining Ir(CO)₂(acac). While a definitive "discovery" paper remains elusive in readily available literature, the compound's existence and preparative methods became established knowledge within the organometallic community, leading to its commercial availability and widespread use.[5][6]
Molecular Structure and Properties
Dicarbonyl(2,4-pentanedionato)iridium(I) possesses a square planar geometry around the central iridium atom, as is typical for d⁸ metal complexes. The acetylacetonate ligand chelates to the iridium center through its two oxygen atoms, forming a six-membered ring. The two carbonyl ligands occupy the remaining coordination sites.
The key physical and chemical properties of this complex are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₇IrO₄ | [5] |
| Molecular Weight | 347.35 g/mol | [5] |
| Appearance | Copper-brown crystalline solid | [6] |
| CAS Number | 14023-80-4 | [5] |
| Solubility | Soluble in most organic solvents |
Spectroscopic characterization is crucial for confirming the identity and purity of the complex. The infrared (IR) spectrum is particularly informative, displaying strong absorption bands in the carbonyl stretching region (ν(CO)) around 2000 cm⁻¹. The positions of these bands are sensitive to the electronic environment of the iridium center.
Synthesis Protocol: A Modern and Efficient Approach
While classical methods for the synthesis of dicarbonyl(2,4-pentanedionato)iridium(I) exist, modern procedures have been optimized for higher yield and purity. The following protocol is based on a well-established and efficient route.[1]
4.1. Overall Reaction Scheme
The synthesis is a two-step process starting from hydrated iridium trichloride:
-
Formation of the Intermediate Dimer: 2 IrCl₃·xH₂O + 2 C₈H₁₂ → [Ir(COD)Cl]₂ + 2 HCl + 2x H₂O (COD = 1,5-cyclooctadiene)
-
Carbonylation and Ligand Exchange: [Ir(COD)Cl]₂ + 4 CO + 2 Na(acac) → 2 Ir(CO)₂(acac) + 2 NaCl + 2 COD
4.2. Step-by-Step Experimental Procedure
Step 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂)
-
To a flask containing a stir bar, add hydrated iridium trichloride (IrCl₃·xH₂O) and ethanol.
-
Add 1,5-cyclooctadiene (COD) to the mixture.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The color of the solution will change as the reaction progresses.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Collect the yellow-orange crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The refluxing ethanol serves as both a solvent and a reducing agent, reducing Ir(III) to Ir(I). The 1,5-cyclooctadiene acts as a stabilizing ligand for the Ir(I) center, forming the stable dimeric complex.
Step 2: Synthesis of Dicarbonyl(2,4-pentanedionato)iridium(I)
-
Dissolve the [Ir(COD)Cl]₂ dimer in a suitable organic solvent (e.g., acetone or dichloromethane) in a Schlenk flask under an inert atmosphere.
-
Bubble carbon monoxide (CO) gas through the solution for a period of time. The solution will typically change color.
-
In a separate flask, prepare a solution of sodium acetylacetonate by reacting acetylacetone with a base such as sodium carbonate or sodium methoxide in a suitable solvent.
-
Add the sodium acetylacetonate solution to the iridium carbonyl solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the final copper-brown crystalline product.
Causality: The carbon monoxide displaces the cyclooctadiene ligand to form a dicarbonyliridium intermediate. The acetylacetonate anion then displaces the chloride ligands to form the final, stable product. The use of a slight excess of the acetylacetonate salt ensures complete reaction.
Applications in Research and Development
The utility of dicarbonyl(2,4-pentanedionato)iridium(I) is multifaceted, with significant applications in both fundamental research and industrial processes.
5.1. Homogeneous Catalysis
As a 16-electron complex, Ir(CO)₂(acac) is an active catalyst precursor for a variety of organic transformations. It can activate small molecules and facilitate bond-forming reactions. Its catalytic activity is often initiated by the oxidative addition of a substrate to the iridium center.
5.2. Precursor for Materials Science
A significant application of Ir(CO)₂(acac) is as a precursor for the deposition of iridium and iridium oxide thin films.[1] Its volatility and clean decomposition at elevated temperatures make it an ideal candidate for MOCVD and Atomic Layer Deposition (ALD). These iridium-containing films are highly valued for their high melting point, corrosion resistance, and catalytic properties, finding use in applications such as protective coatings and electrodes.
5.3. Synthesis of Novel Iridium Complexes
The reactivity of the iridium center in Ir(CO)₂(acac) makes it a valuable starting material for the synthesis of more complex iridium compounds. The carbonyl and acetylacetonate ligands can be displaced by other ligands, providing access to a wide range of iridium(I) and, through oxidative addition, iridium(III) complexes with tailored electronic and steric properties for applications in areas such as photoredox catalysis and organic light-emitting diodes (OLEDs).
Conclusion
Dicarbonyl(2,4-pentanedionato)iridium(I) is a cornerstone of iridium organometallic chemistry. Its history is rooted in the foundational explorations of metal carbonyls, and it has since evolved into a commercially available and widely used reagent and catalyst precursor. Its synthesis has been refined to be both efficient and high-yielding. The unique combination of stability and reactivity endowed by its dicarbonyl and acetylacetonate ligands ensures its continued relevance in academic and industrial research. This guide has provided a comprehensive overview of this important molecule, from its historical context to its practical applications, to serve as a valuable resource for the scientific community.
References
- Method for preparing dicarbonyl iridium acetylacetonate (I). CN104230999A.
- Bonati, F.; Wilkinson, G. (1964). Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I). J. Chem. Soc., 3156–3160.
-
Single-crystal infrared study of dicarbonyl(acetylacetonato)rhodium(I). Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Iridium, dicarbonyl(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato-O,O')-, (SP-4-2)-. SpectraBase. Available at: [Link]
-
Synthesis and characterisation of some iridium-carbonyl-fluoride complexes. Crystal structures of [IrF(CO){P(C6H4-2-CH 3)3}2] and [IrF2(COD)py 2][BF4]. Dalton Transactions. Available at: [Link]
-
cis-Di(μ-trifluoroacetate)dirhodium tetracarbonyl: structure and chemistry. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
In Vacuo Studies on the Mechanism of Inherently Area-Selective Atomic Layer Deposition of Iridium. Chemistry of Materials. Available at: [Link]
-
Photochemistry of Rh(CO)2(acetylacetonate) and Related Metal Dicarbonyls Studied by Ultrafast Infrared Spectroscopy. The Journal of Physical Chemistry. Available at: [Link]
-
Preparation of 2,4-disubstituted cyclopentenones by enantioselective iridium-catalyzed allylic alkylation: synthesis of 2'-methylcarbovir and TEI-9826. Chemistry. Available at: [Link]
-
An overview of the chemical vapor deposition of iridium. RSC Advances. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Activities of Half‐sandwich Pentamethylcyclopentadienyl Iridium(III) Complexes Conta. Open Access LMU. Available at: [Link]
-
Atomic layer deposition of iridium(III) acetylacetonate on alumina, silica–alumina, and silica supports. ResearchGate. Available at: [Link]
-
F. Albert Cotton's research works. ResearchGate. Available at: [Link]
-
Organometallic Iridium Complexes with Glucose Based Phosphite Ligands. Molecules. Available at: [Link]
-
Iridium-carbonyl complexes of nitrogen-oxygen and phosphrous-oxygen donor ligands: Synthesis, characterisation and reactivity. ResearchGate. Available at: [Link]
-
Iridium acetylacetonate. Grokipedia. Available at: [Link]
-
Synthesis and Characterization of the mixed ligand complexes [M(acac)2(H2O)n] and [M. Chemical Science Review and Letters. Available at: [Link]
-
An Unprecedented Family of Luminescent Iridium(III) Complexes Bearing a Six-Membered Chelated Tridentate C^N^C Ligand. Inorganic Chemistry. Available at: [Link]
-
Cyclometalated Iridium-PhanePhos Complexes Are Active Catalysts in Enantioselective Allene-Fluoral Reductive Coupling and Related Alcohol-Mediated Carbonyl Additions That Form Acyclic Quaternary Carbon Stereocenters. Journal of the American Chemical Society. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. 二羰基乙酰丙酮铱(I) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 14023-80-4 CAS Manufactory [m.chemicalbook.com]
Methodological & Application
MOCVD iridium thin film deposition using Ir(acac)(CO)2 precursor
Application Note: High-Purity Iridium Thin Film Deposition via MOCVD Precursor Focus: Dicarbonylacetylacetonato iridium(I) [Ir(acac)(CO)₂]
Executive Summary
This technical guide details the protocol for depositing high-purity Iridium (Ir) thin films using Ir(acac)(CO)₂ via Metal-Organic Chemical Vapor Deposition (MOCVD). While Iridium is critical for high-temperature electronics and spark plugs, its biocompatibility and high charge-injection capacity make it indispensable for neural stimulation electrodes and medical implant coatings .
Unlike the more common Ir(acac)₃, the Ir(acac)(CO)₂ precursor offers superior volatility and lower decomposition temperatures (starting ~200°C). However, achieving carbon-free films requires strict control over the oxidative decomposition pathway. This guide provides a self-validating workflow to master these variables.
Precursor Chemistry & Transport Physics
Compound: Dicarbonyl(acetylacetonato)iridium(I) Formula: Ir(C₅H₇O₂)(CO)₂ Appearance: Yellow to Orange Crystalline Solid
Thermal Behavior & Transport
Ir(acac)(CO)₂ is a solid precursor that relies on sublimation. Successful transport requires maintaining the "Thermal Gradient Rule" to prevent line clogging.
| Parameter | Value / Range | Notes |
| Sublimation Temp ( | 90°C – 110°C | Vapor pressure is sufficient for transport >90°C. |
| Decomposition Onset | ~200°C | Occurs in vacuum/O₂. significantly lower than Ir(acac)₃ (~400°C). |
| Transport Lines ( | 120°C – 130°C | Must be > |
| Showerhead ( | 130°C – 140°C | Must be > |
Critical Insight: Ir(acac)(CO)₂ is sensitive to "parasitic decomposition." If the showerhead temperature exceeds 150°C, the precursor may decompose before reaching the substrate, leading to particle formation rather than film growth.
Reaction Mechanism: The Role of Oxygen
The "Why" behind the Protocol: Attempting to deposit Iridium using only thermal decomposition (pyrolysis) or Hydrogen reduction often results in films with high Carbon contamination (>10 at.%) and granular morphology.
The Oxidative Solution: Oxygen (O₂) is not just a carrier; it is a chemical scavenger .
-
Adsorption: Ir(acac)(CO)₂ adsorbs onto the heated substrate.
-
Ligand Exchange: The CO ligands desorb relatively easily.
-
Combustion: O₂ attacks the stable acac (acetylacetonate) ligand, breaking the Ir-O and C-C bonds.
-
Byproduct Removal: Carbon is converted to CO₂ and Hydrogen to H₂O, which are volatile and pumped away.
Visualizing the Pathway:
Figure 1: Oxidative decomposition pathway of Ir(acac)(CO)₂. Oxygen is required to "burn off" the organic ligands, ensuring high-purity metallic films.
Experimental Protocol (MOCVD)
System Requirements:
-
Cold-wall vertical or horizontal reactor.
-
Low-pressure capability (1–10 Torr).
-
Mass Flow Controllers (MFCs) for Ar (Carrier) and O₂ (Reactant).
Step-by-Step Methodology
Phase 1: Pre-Deposition Preparation
-
Substrate Cleaning: Standard RCA clean for Si wafers; Solvent clean (Acetone/IPA) for metallic/ceramic substrates.
-
Precursor Loading: Load Ir(acac)(CO)₂ into the bubbler/vaporizer. Note: While relatively air-stable, loading in a glovebox (N₂ atmosphere) is recommended to ensure reproducibility.
-
System Bake-out: Heat reactor walls to 100°C under vacuum for 1 hour to remove moisture.
Phase 2: Process Parameters (The Recipe)
| Parameter | Setting | Rationale |
| Substrate Temp ( | 280°C – 350°C | Optimal window. <250°C = Low growth rate; >400°C = Diffusion/Agglomeration risks. |
| Bubbler Temp | 100°C | Generates sufficient vapor pressure. |
| Carrier Gas (Ar) | 50 – 100 sccm | Transports precursor. Keep flow moderate to increase residence time. |
| Reactant Gas (O₂) | 100 – 500 sccm | Crucial: Maintain O₂/Ar ratio > 1 to ensure full ligand oxidation. |
| Chamber Pressure | 2 – 5 Torr | Low pressure improves uniformity and reduces gas-phase nucleation. |
| Deposition Time | 10 – 60 mins | Typical growth rates are 2–5 nm/min depending on |
Phase 3: Deposition Cycle
-
Stabilize substrate temperature (
) and pressure with Ar flow only. -
Introduce O₂ flow and allow to stabilize (2 mins).
-
Start Run: Divert precursor flow from "Bypass" to "Reactor."
-
Monitor pressure: A slight pressure rise indicates precursor transport.
-
Stop Run: Divert precursor to Bypass. Stop O₂ flow.
-
Cool Down: Cool substrate to <100°C under Ar flow before venting.
Process Optimization & Troubleshooting
Self-Validating the System: If the film fails quality checks, use this logic tree to diagnose the failure.
| Symptom | Probable Cause | Corrective Action |
| Black/Sooty Film | Carbon Contamination | Increase O₂ flow. The organic ligands are not fully combusting. |
| No Deposition | Precursor Starvation | Check bubbler temp. Ensure lines are heated >120°C (prevent condensation). |
| Rough/Hazy Film | Gas Phase Reaction | Lower Pressure or Lower Showerhead Temp . Precursor is reacting before hitting the surface. |
| High Resistivity | Iridium Oxide (IrO₂) formation | Decrease O₂ flow or Increase |
Reactor Diagram:
Figure 2: Schematic of the MOCVD delivery system highlighting the thermal gradient required to prevent precursor condensation.
References
-
Vapor Pressure & Thermal Properties
- Semyannikov, P. P., et al. "Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine.
-
Reaction Mechanism (Role of Oxygen)
- Helfenbein, et al. "In Situ Reaction Mechanism Studies on Atomic Layer Deposition of Ir and IrO₂ from Ir(acac)₃." The Journal of Physical Chemistry C, 2005. (Note: Mechanisms for acac ligands are analogous).
-
Deposition Protocols & Comparison
- Vargas, et al. "Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium.
-
Medical Applications (Neural Electrodes)
- Cogan, S. F. "Neural Stimulation and Recording Electrodes." Annual Review of Biomedical Engineering, 2008.
Protocol for synthesizing Dicarbonyl(2,4-pentanedionato)iridium from IrCl3
Technical Application Note: High-Purity Synthesis of Dicarbonyl(2,4-pentanedionato)iridium(I)
Executive Summary
Dicarbonyl(2,4-pentanedionato)iridium(I) , commonly denoted as Ir(acac)(CO)
This protocol details the synthesis of Ir(acac)(CO)
Key Performance Indicators (KPIs):
-
Target Purity: >99.9% (trace metal basis)
-
Yield: ~75–85%
-
Appearance: Canary yellow to orange crystalline solid
-
Primary Application: MOCVD Precursor, Catalysis[1]
Reaction Mechanism & Strategy
The synthesis proceeds via a two-stage mechanism:
-
Reductive Carbonylation: Ir(III) is reduced to Ir(I) by CO, forming the intermediate chlorocarbonyl species (likely the anionic
or the dimer ). -
Ligand Substitution: The labile chloride ligands are displaced by the acetylacetonate anion (acac
), generated in situ by deprotonating acetylacetone with a weak base.
Reaction Equation:
Safety & Pre-requisites
-
Carbon Monoxide (CO): Extremely toxic. All reactions involving CO must be performed in a well-ventilated fume hood with a working CO detector.
-
Iridium Residues: Precious metal waste must be collected separately for reclamation.
-
Solvents: 2-Methoxyethanol is a reproductive toxin; handle with butyl rubber gloves.
Reagents & Materials Table
| Reagent | Grade | Role | Notes |
| IrCl | >99% (Ir ~54%) | Precursor | Hygroscopic; store in desiccator. |
| Acetylacetone (Hacac) | >99% | Ligand | Distill if yellow/impure. |
| Carbon Monoxide | >99.5% | Reductant/Ligand | Gas cylinder with regulator. |
| 2-Methoxyethanol | Anhydrous | Solvent | High BP (124°C) facilitates reduction. |
| Sodium Carbonate (Na | ACS Reagent | Base | Neutralizes HCl formed. |
| n-Hexane | HPLC Grade | Extraction | For purification. |
Experimental Protocol
Phase 1: Reductive Carbonylation (Formation of Intermediate)
Objective: Reduce Ir(III) to Ir(I) and install carbonyl ligands.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a gas inlet tube (sparger) reaching the bottom of the flask, and a magnetic stir bar. Connect the top of the condenser to a mineral oil bubbler to monitor gas flow.
-
Dissolution: Charge the flask with 1.0 g of IrCl
·nH O (approx. 3.3 mmol Ir) and 50 mL of 2-Methoxyethanol . -
Deoxygenation: Bubble Nitrogen (N
) through the solution for 15 minutes to remove oxygen. -
Carbonylation: Switch the gas flow to Carbon Monoxide (CO) . Adjust the flow to a steady stream (approx. 1–2 bubbles per second).
-
Reflux: Heat the mixture to reflux (approx. 125°C) using an oil bath.
-
Observation: The dark brown solution will gradually lighten to a clear yellow or amber color over 4–6 hours. This indicates the conversion to Ir(I) carbonyl species.[1]
-
Critical Check: If black precipitate forms, the temperature is too high or CO flow is insufficient (Ir decomposes to metal).
-
Phase 2: Ligand Exchange
Objective: Substitute chloride ligands with acetylacetonate.
-
Cooling: Remove the oil bath and allow the solution to cool to room temperature while maintaining a slow CO flow.
-
Reagent Addition:
-
Add 1.0 mL Acetylacetone (approx. 10 mmol, ~3 eq).
-
Add 1.0 g Sodium Carbonate (Na
CO ) .
-
-
Reaction: Re-heat the mixture to reflux for 1–2 hours.
-
Quenching: Cool the mixture to room temperature. Evaporate the solvent to dryness under reduced pressure (Rotary Evaporator) at 60°C. Do not overheat the dry residue.
Phase 3: Isolation and Purification
Objective: Isolate the product from inorganic salts and purify to CVD grade.
-
Extraction: Add 50 mL of n-Hexane to the dry residue. Sonicate or stir vigorously to extract the organometallic product. The inorganic salts (NaCl, unreacted carbonates) will remain solid.
-
Filtration: Filter the slurry through a Celite pad or a fritted glass funnel to remove solids.
-
Crystallization: Evaporate the hexane filtrate to a small volume (~5 mL) and cool to -20°C. Yellow/Orange crystals of crude Ir(acac)(CO)
will form. Filter and dry under vacuum. -
Sublimation (Gold Standard): For high-purity applications, the crude solid must be sublimed.[5]
-
Place the crude solid in a sublimation apparatus.[5]
-
Apply high vacuum (<0.1 Torr).
-
Heat the bottom of the vessel to 80–100°C .
-
Collect the pure canary yellow crystals on the cold finger (cooled with water or dry ice/acetone).
-
Characterization & Quality Control
| Technique | Expected Result | Interpretation |
| FT-IR (Hexane) | Two strong bands confirm cis-dicarbonyl geometry. | |
| Singlet for methine proton; singlet for methyl groups indicates symmetry. | ||
| Appearance | Canary Yellow / Orange Crystalline Solid | Dark or green color indicates impurities (often Ir-clusters). |
| Melting Point | Sublimes (decomposes >150°C) | Sharp melting point is difficult to observe due to sublimation. |
Data Integrity Note: The IR stretching frequencies are distinct from the Rh analogue (Rh(acac)(CO)
Workflow Visualization
Caption: Step-by-step synthesis workflow for Ir(acac)(CO)2 highlighting critical intermediate formation and sublimation purification.
Troubleshooting & Optimization
-
Problem: Black Precipitate during Reflux.
-
Cause: Thermal decomposition of the carbonyl intermediate to metallic Iridium.
-
Solution: Ensure CO flow is continuous. Lower bath temperature slightly. Ensure the system is strictly oxygen-free before heating.
-
-
Problem: Greenish Product.
-
Cause: Formation of Iridium clusters (e.g., Ir
(CO) ) or incomplete reduction. -
Solution: Sublimation usually separates the volatile monomeric Ir(acac)(CO)
from heavier clusters.
-
-
Alternative Route (High Yield):
-
If direct carbonylation is low yielding, convert IrCl
to [Ir(COD)Cl] first (using 1,5-cyclooctadiene in ethanol), then treat with CO and acac.[1] This 3-step route is often more reproducible for large batches [1].
-
References
-
Vertex AI Search. (2025). Method for preparing dicarbonyl iridium acetylacetonate (I). Patent CN104230999A. Link
-
Bonati, F., & Wilkinson, G. (1964). Dicarbonyl-β-diketonato- and related complexes of rhodium(I). Journal of the Chemical Society, 3156-3160. (Foundational methodology for Rh/Ir dicarbonyls). Link
-
NIST Chemistry WebBook. (2023). Acetylacetone IR Spectrum. (Reference for ligand characterization). Link
-
Colonial Metals Inc. (2023).[6] (Acetylacetonato)dicarbonyliridium(I) Product Data. (Physical properties verification). Link
Sources
- 1. CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. innovation.world [innovation.world]
- 6. colonialmetals.com [colonialmetals.com]
Catalytic applications of Ir(acac)(CO)2 in organic synthesis
Executive Summary
Dicarbonyl(acetylacetonato)iridium(I) (Ir(acac)(CO)₂; CAS 14023-80-4) is a specialized homogeneous catalyst precursor defined by its high volatility, solubility in organic media, and distinct electronic signature. Unlike the more ubiquitous [Ir(COD)Cl]₂ used in C–H activation, Ir(acac)(CO)₂ is the premier precursor for carbonylation and hydrocarboxylation chemistries. Its pre-coordinated CO ligands allow it to bypass the induction periods often seen with cyclooctadiene-based precursors in CO-rich environments, making it the gold standard for mechanistic studies of the Cativa™ process and emerging CO₂ fixation technologies.
This guide details the synthesis, characterization, and deployment of Ir(acac)(CO)₂ in high-pressure organic synthesis.
Part 1: Catalyst Synthesis & Characterization
Rationale: Commercial supplies of Ir(acac)(CO)₂ can degrade into insoluble clusters. For reproducible catalysis, fresh synthesis from IrCl₃ is recommended. This protocol ensures a "self-validating" system where the intermediate color changes confirm reaction progress.
Protocol 1.1: Synthesis of Ir(acac)(CO)₂ from IrCl₃
Principle: The synthesis proceeds via the reduction of Ir(III) to an Ir(I) olefin complex, followed by ligand exchange with CO and acetylacetone.
Reagents:
-
Iridium(III) chloride hydrate (
)[1] -
1,5-Cyclooctadiene (COD)[1]
-
Acetylacetone (acacH)
-
Carbon Monoxide (CO) gas
-
Potassium Hydroxide (KOH)
-
Solvents: Ethanol (degassed), 2-Methoxyethanol.
Step-by-Step Workflow:
-
Formation of [Ir(COD)Cl]₂ (The Dimer):
-
Dissolve
(1.0 g) in a mixture of 2-methoxyethanol (10 mL) and water (5 mL). -
Add excess COD (3 mL).
-
Reflux under inert atmosphere (N₂) for 18 hours.
-
Validation: The solution turns from dark red to a brick-red precipitate .
-
Filter, wash with water/methanol, and dry. Yield: ~65-70%.
-
-
Carbonylation to Ir(acac)(CO)₂:
-
Suspend [Ir(COD)Cl]₂ (500 mg) in degassed benzene or toluene (20 mL).
-
Bubble CO gas through the suspension at room temperature for 30 mins.
-
Validation: The red solid dissolves, and the solution turns pale yellow (formation of
species). -
Add a mixture of acetylacetone (0.2 mL) and KOH (100 mg) in ethanol (5 mL).
-
Stir for 2 hours under CO atmosphere.
-
Evaporate solvent to dryness; sublime the residue at 60-80°C under vacuum (0.1 mmHg).
-
Product: Canary yellow/orange crystals.
-
Characterization Table:
| Parameter | Value | Diagnostic Note |
| Appearance | Yellow/Orange Crystalline Solid | Darkening indicates decomposition to Ir(0). |
| IR (Solution) | Two sharp bands (symmetric/asymmetric). | |
| ¹H NMR | Distinct acac methine and methyl protons. | |
| Solubility | Soluble in Benzene, THF, CH₂Cl₂ | Insoluble in water. |
Part 2: Application A - Hydrocarboxylation of Olefins
Context: This is a "Green Chemistry" application where Ir(acac)(CO)₂ acts as the active catalyst for fixing CO₂ into olefins to produce carboxylic acids. Unlike Rhodium, Iridium prefers this pathway in the presence of iodide promoters.
Mechanism & Logic
The reaction requires the in-situ generation of an anionic iodocarbonyl species. Ir(acac)(CO)₂ is superior here because it lacks strongly bound phosphines or dienes that would inhibit the coordination of CO₂/CO.
Caption: Catalytic cycle for hydrocarboxylation. The Ir(acac)(CO)₂ precursor is converted to the active anionic iodide species, facilitating olefin insertion.
Protocol 2.1: Hydrocarboxylation of Cyclohexene
Objective: Synthesis of Cyclohexanecarboxylic Acid.
Reagents:
-
Substrate: Cyclohexene (1.0 mmol)
-
Catalyst: Ir(acac)(CO)₂ (1.5 mol%)
-
Promoter: LiI (Lithium Iodide) (20 mol%)
-
Solvent: Acetic Acid (0.6 mL)
-
Gases: CO₂ (5.3 MPa), H₂ (1.0 MPa)[2]
Procedure:
-
Reactor Loading: In a glovebox, load a stainless steel autoclave (lined with PTFE) with Ir(acac)(CO)₂, LiI, and Acetic Acid.
-
Substrate Addition: Add Cyclohexene last to prevent premature polymerization.
-
Pressurization: Seal the reactor. Purge twice with CO₂ (0.5 MPa).
-
Charge: Pressurize with H₂ (1.0 MPa) first, then boost with CO₂ to reach total pressure (approx 6.3 MPa).
-
Reaction: Heat to 170°C with stirring (800 rpm) for 14 hours.
-
Note: High temperature is critical for the Reverse Water-Gas Shift (RWGS) component if CO is generated in situ from CO₂.
-
-
Workup: Cool to room temperature. Vent gases carefully (in fume hood). Analyze liquid phase by GC-FID or HPLC.
Expected Results:
-
Yield: >60% Cyclohexanecarboxylic acid.
-
Selectivity: High selectivity for carboxylic acid over hydrogenation products (cyclohexane).
Part 3: Application B - Methanol Carbonylation (Cativa™ Model)
Rationale: While industrial plants use simple iodide salts, research labs use Ir(acac)(CO)₂ to study the kinetics of the Cativa™ process because it allows precise control over the Start-of-Reaction species without water or halide contaminants present in hydrated salts.
Protocol 3.1: Kinetic Study of Carbonylation
Objective: Monitor the conversion of Methanol to Acetic Acid.
Reagents:
-
Methanol (Substrate/Solvent)[3]
-
Methyl Iodide (MeI) (Co-catalyst, 10% v/v)
-
Ir(acac)(CO)₂ (Precatalyst, 1000 ppm Ir)
-
Water (5% w/w - essential for the catalytic turnover)
Experimental Setup:
-
In-Situ Monitoring: Use a High-Pressure IR (HP-IR) probe (ReactIR).
-
Dissolution: Dissolve Ir(acac)(CO)₂ in MeOH/MeI/H₂O mixture.
-
Observation: The characteristic IR bands of Ir(acac)(CO)₂ (2088, 2002 cm⁻¹) will disappear upon heating and addition of MeI, replaced by the bands of the active species [Ir(CO)₂I₂]⁻ (2115, 2060 cm⁻¹) and [Ir(CO)₂I₄]⁻ .
-
-
Reaction: Pressurize with CO (30 bar) and heat to 190°C.
-
Data Analysis: Track the consumption of MeOH and formation of Methyl Acetate (intermediate) and Acetic Acid.[4][5]
Part 4: Expert Insights & Critical Comparison
Why Ir(acac)(CO)₂?
The choice of precursor dictates the "induction period" of the reaction.
| Precursor | Ligand Environment | Suitability for Carbonylation | Induction Period |
| Ir(acac)(CO)₂ | Carbonyl-rich, labile acac | Excellent. CO ligands are already present; acac leaves easily as H(acac). | Short/None |
| [Ir(COD)Cl]₂ | Olefin-rich, Chloride bridged | Poor. COD is difficult to displace with CO; requires harsh conditions or long induction. | Long |
| IrCl₃·xH₂O | High oxidation state | Moderate. Requires in-situ reduction (variable reproducibility). | Variable |
Contraindications (Where NOT to use)
Do not use Ir(acac)(CO)₂ for C–H Borylation (e.g., Hartwig-Miyaura type).
-
Reason: C–H borylation typically requires an electron-rich, 14-electron species generated from [Ir(COD)(OMe)]₂. The CO ligands in Ir(acac)(CO)₂ are strong
-acceptors; they stabilize the metal center too much, preventing the oxidative addition of the B-B or C-H bond, and they poison the vacant sites required for the catalytic cycle.
References
-
Hydrocarboxylation of Olefins
-
Methanol Carbonylation (Cativa Process)
- Title: Promotion of Iridium-Catalyzed Methanol Carbonylation: Mechanistic Studies of the C
- Source:Journal of the American Chemical Society2004, 126(9), 2847–2861.
-
URL:[Link]
- Title: Method for preparing dicarbonyl iridium acetylacetonate (Patent CN104230999A).
-
Physical Properties & CVD
- Title: Solubility Measurement of Noble-Metal-Chel
- Source:Journal of Supercritical Fluids (Relevant data on Ir(acac)
-
URL:[Link]
Sources
- 1. CN104230999A - Method for preparing dicarbonyl iridium acetylacetonate (I) - Google Patents [patents.google.com]
- 2. Iridium-Catalyzed Hydrocarboxylation of Olefins with CO2 and H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Cyclopentadienyl Complexes: Enabling Streamlined and Computer-Guided Access to Highly Selective Catalysts for Asymmetric C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. par.nsf.gov [par.nsf.gov]
Application Note: Dicarbonyl(2,4-pentanedionato)iridium(I) for C-H Bond Activation
This Application Note is designed for advanced researchers and drug discovery scientists. It moves beyond standard "recipe" protocols to address the specific utility of Dicarbonyl(2,4-pentanedionato)iridium(I) (referred to herein as Ir(acac)(CO)₂ ) in Carbon-Hydrogen (C-H) bond activation.
Unlike the ubiquitous [Ir(COD)(OMe)]₂ used for high-throughput borylation, Ir(acac)(CO)₂ serves a distinct role: it is a precision tool for mechanistic profiling , photochemical activation , and the synthesis of robust pincer catalysts .
Part 1: Strategic Overview & Causality
The Role of Ir(acac)(CO)₂ in C-H Activation
While [Ir(COD)(OMe)]₂ is the industry standard for thermal C-H borylation due to its labile cyclooctadiene ligand, Ir(acac)(CO)₂ offers unique advantages for specific workflows:
-
Mechanistic Reporter: The strong infrared (IR) signature of the carbonyl (CO) ligands (
) acts as a built-in probe. Shifts in these bands allow researchers to monitor oxidative addition events in real-time, quantifying the electronic environment of the metal center during C-H cleavage. -
Photochemical Entry: The CO ligands are robust thermally but labile photochemically. This allows for "on-demand" generation of the unsaturated 16-electron species required for C-H insertion, permitting spatial and temporal control impossible with thermal catalysts.
-
Pincer Catalyst Precursor: It is the preferred starting material for synthesizing high-stability Iridium-Pincer complexes (e.g., Ir-PCP, Ir-POCOP) used in alkane dehydrogenation, as the acac ligand provides a clean exchange pathway without introducing interfering halides.
The "Self-Validating" Concept
A robust protocol must confirm its own success. When using Ir(acac)(CO)₂:
-
Visual Validation: The transition from the bright yellow/orange precursor to a pale or colorless hydride species often indicates successful oxidative addition.
-
Spectroscopic Validation: The diagnostic blue-shift in the IR spectrum of the CO bands confirms the oxidation of Ir(I) to Ir(III) upon C-H or C-X activation.
Part 2: Experimental Protocols
Protocol A: Synthesis of Active Pincer Catalysts (Ir-PCP)
For generating robust catalysts capable of alkane dehydrogenation and late-stage functionalization.
Objective: Convert Ir(acac)(CO)₂ into a catalytic Ir(PCP)(CO) species. Mechanism: Ligand displacement driven by the chelate effect of the pincer ligand.
Materials
-
Precursor: Ir(acac)(CO)₂ (1.0 equiv)
-
Ligand: PCP Pincer Ligand (e.g., C₆H₃-1,3-(CH₂PtBu₂)₂) (1.0 equiv)
-
Solvent: Toluene (anhydrous, degassed)
-
Apparatus: Schlenk line or Glovebox (Strict O₂ exclusion required).
Step-by-Step Methodology
-
Charge: In a glovebox, weigh Ir(acac)(CO)₂ (100 mg, 0.288 mmol) and the PCP ligand (0.288 mmol) into a heavy-walled Schlenk tube.
-
Solvate: Add 5 mL of toluene. The solution should appear yellow/orange.
-
Thermal Activation: Seal the tube and heat to 110°C for 12 hours.
-
Causality: The acac ligand dissociates as acetylacetone (Hacac) upon protonation by the ligand's central C-H bond (if pre-activated) or via C-H activation of the ligand backbone itself.
-
-
Validation (In-Process): Monitor 31P NMR.
-
Success Criteria: Disappearance of free ligand signal and appearance of a singlet (approx. 60-70 ppm, doublet if hydride present).
-
-
Isolation: Remove volatiles under high vacuum. Wash the residue with cold pentane to remove liberated Hacac.
-
Product: The resulting Ir(PCP)(CO) or Ir(PCP)H(Cl) (if HCl used) is the active precatalyst.
Protocol B: Photochemical C-H Activation Tracking
For determining kinetic isotope effects (KIE) and activation barriers of C-H bonds.
Objective: Measure the oxidative addition of a hydrocarbon (R-H) to the Iridium center.
Materials
-
Substrate: Target Alkane/Arene (e.g., Benzene, Cyclohexane) - Must be used as the solvent or in large excess.
-
Light Source: Mercury-Xenon arc lamp or high-power UV LED (300-365 nm).
-
Analysis: In-situ IR probe (ReactIR) or high-pressure NMR tube.
Step-by-Step Methodology
-
Preparation: Dissolve Ir(acac)(CO)₂ (10 mM) in the neat substrate (degassed).
-
Baseline: Record the IR spectrum. Note the
bands for Ir(I) (typically two bands around 2080 and 2000 cm⁻¹). -
Irradiation: Irradiate the sample at 25°C .
-
C-H Insertion: The 16e⁻ species rapidly inserts into the solvent C-H bond.
-
$ [Ir(acac)(CO)] + R-H \rightarrow Ir(acac)(CO)(R)(H) $
-
-
Validation (Self-Check):
-
IR Shift: Watch for the appearance of new CO bands shifted to higher wavenumbers (e.g., >2100 cm⁻¹).
-
Why? Oxidation to Ir(III) reduces back-bonding to the CO
orbital, strengthening the C=O bond and increasing the frequency. -
Hydride Signal: If using NMR, look for a high-field hydride signal (
to ppm).
-
Part 3: Visualization & Pathways
Mechanistic Workflow: From Precursor to Activation
The following diagram illustrates the divergent pathways for Ir(acac)(CO)₂: Thermal Ligand Exchange (for catalyst synthesis) vs. Photochemical Activation (for direct C-H cleavage).
Caption: Divergent utility of Ir(acac)(CO)₂. Top path: Synthesis of stable pincer catalysts. Bottom path: Photochemical generation of reactive species for mechanistic study.
Data Interpretation: The "Self-Validating" IR Shift
Use this table to interpret in-situ IR data during Protocol B.
| State | Oxidation State | Geometry | Typical | Interpretation |
| Precursor | Ir(I) | Square Planar | 2080, 2000 | Intact starting material. |
| Intermediate | Ir(I)* | T-Shaped (Transient) | N/A (Too fast) | Active 16e⁻ species. |
| Product | Ir(III) | Octahedral | 2120, 2040 | Successful C-H Activation. |
Note: The shift to higher wavenumbers confirms the metal center has been oxidized (Ir(I) → Ir(III)), validating the C-H cleavage event.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Color Change (Protocol A) | Incomplete ligand exchange. | Increase temperature to 130°C or use a more labile solvent (e.g., mesitylene) to drive off CO. |
| No IR Shift (Protocol B) | Recombination of CO. | Continuously purge the headspace with Argon to remove liberated CO, preventing it from re-binding to the Ir(I) center. |
| Precipitation | Catalyst decomposition. | Ensure strict O₂/H₂O exclusion. Ir-H species are often moisture sensitive. |
| Broad NMR Signals | Paramagnetic impurities. | Filter solution through Celite/Silica plug under inert atmosphere. |
Part 5: References
-
Mechanistic Studies of Ir-Carbonyls:
-
Oxidative addition of perfluoroalkyl iodides to Ir(acac)(CO)₂.[2]
-
Source:
-
-
Comparison of Iridium Catalysts:
-
Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds.
-
Source:
-
-
Photochemical C-H Activation:
-
Photochemistry of Rh(CO)₂(acetylacetonate) and Related Metal Dicarbonyls (Analogous Ir systems).
-
Source:
-
-
Iridium Pincer Complex Synthesis:
-
Synthesis of Pincer-ligated Iridium Complexes.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Report: Acylation of Arenes via Catalytic C-H Bond Functionalization and Aerobic Alcohol Oxidation (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Electron Dynamics in Alkane C–H Activation Mediated by Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
Ir(acac)(CO)2 precursor for atomic layer deposition (ALD) of iridium
Technical Application Note: Precision Deposition of Metallic Iridium via Ir(acac)(CO)₂
Part 1: Executive Summary & Core Directive
Objective: This guide provides a validated protocol for the Atomic Layer Deposition (ALD) of metallic Iridium (Ir) and Iridium Oxide (IrOₓ) using the iridium(I) precursor Ir(acac)(CO)₂ . Unlike the more common Ir(acac)₃, this dicarbonyl precursor offers superior volatility and lower deposition temperatures, making it critical for temperature-sensitive substrates in biomedical implants (neural electrodes) and advanced semiconductor nodes (DRAM capacitors).
Scope:
-
Precursor: Dicarbonylacetylacetonato iridium(I) [Ir(acac)(CO)₂].
-
Co-reactant: Molecular Oxygen (O₂) for metallic Ir; Ozone (O₃) for IrO₂.
-
Primary Application: Low-impedance neural interfaces (Neuromodulation) and high-work-function electrodes.
Part 2: Precursor Chemistry & Transport Physics
To achieve reproducible growth, one must understand the distinct behavior of the Ir(I) complex compared to the Ir(III) variants.
Precursor Comparison: Ir(I) vs. Ir(III)
| Feature | Ir(acac)(CO)₂ (Recommended) | Ir(acac)₃ (Standard) | Impact on Process |
| Oxidation State | +1 | +3 | Ir(I) is more reactive, allowing lower ALD window onset. |
| Ligands | Acetylacetonate + 2 Carbonyls | 3 Acetylacetonates | Carbonyls (CO) are labile, desorbing easily to open active sites. |
| Volatility | High (Sublimes <100°C) | Moderate (Sublimes >150°C) | Ir(acac)(CO)₂ reduces thermal budget and prevents line clogging. |
| Melting Point | ~150°C | ~270°C | Ir(acac)(CO)₂ is often delivered as a solid vapor. |
Thermal Transport Configuration
-
Source Temperature: 95°C ± 5°C .
-
Reasoning: Although the melting point is higher, sufficient vapor pressure (>0.1 Torr) is generated at 95°C. Heating above 120°C in the canister risks premature thermal decomposition (CVD-mode) due to the instability of the CO ligands.
-
-
Delivery Line Temperature: 110°C .
-
Constraint: Must be 10-15°C higher than the source to prevent condensation.
-
-
Carrier Gas: N₂ or Ar (99.9999% purity) at 50-100 sccm.
Part 3: ALD Process Window & Mechanism
The deposition of Iridium using Ir(acac)(CO)₂ and O₂ follows a combustion-assisted mechanism.[1] The process window is defined by the balance between incomplete reaction (low temp) and precursor decomposition (high temp).
The "Sweet Spot" Window
-
Temperature Range: 160°C – 225°C .
-
Growth Per Cycle (GPC): 0.3 – 0.5 Å/cycle .
-
Nucleation Delay: Significant on SiO₂ (~50-100 cycles); Negligible on TiN or Pt seed layers.
Reaction Mechanism Visualization
The following diagram illustrates the ligand exchange and combustion pathway. The lability of the CO ligands is the rate-accelerating step compared to Ir(acac)₃.
Figure 1: Mechanistic pathway for Ir(acac)(CO)₂ ALD.[1] Note the early ejection of CO ligands, leaving the acac-terminated surface for the oxidation step.
Part 4: Validated Experimental Protocol
Equipment: Thermal ALD Reactor (Cross-flow or Showerhead). Substrate: Silicon (100) with Native Oxide (for characterization) or TiN-coated electrode (for application).
Step-by-Step Recipe (Standard 200mm Wafer Scale)
| Step | Operation | Time / Flow | Critical Note |
| 0 | Stabilization | 10 min @ 200°C | Ensure thermal equilibrium of substrate holder. |
| 1 | Ir Precursor Pulse | 2.0 - 4.0 s | Dose must saturate surface. If GPC < 0.3Å, increase pulse time. |
| 2 | Purge (N₂) | 5.0 - 10.0 s | Long purge required. Physisorbed precursor is sticky. |
| 3 | Co-Reactant (O₂) | 2.0 - 5.0 s | Use O₂ gas for Metallic Ir. Use O₃ (concentration >100 g/Nm³) for IrO₂. |
| 4 | Purge (N₂) | 5.0 - 10.0 s | Remove combustion byproducts (CO₂, H₂O). |
| 5 | Loop | Repeat 1-4 | 500 cycles ≈ 20-25 nm film. |
Protocol Validation Check:
-
Self-Limiting Test: Double the precursor pulse time (e.g., 2s to 4s). If GPC remains constant, the process is true ALD. If GPC rises, you have CVD (parasitic decomposition) -> Lower reactor temp.
Part 5: Application in Biomedical & Semiconductor Fields
Neural Electrodes (The "Bio" Angle)
Iridium is the gold standard for neural stimulation due to its high Charge Injection Capacity (CIC) .
-
Challenge: Traditional sputtering produces rough, non-conformal films that delaminate from 3D microneedles.
-
ALD Solution: Ir(acac)(CO)₂ enables coating of high-aspect-ratio neural probes at temperatures (<200°C) compatible with polyimide or parylene flexible substrates.
-
Performance Metric: ALD IrOₓ coatings can achieve CIC > 3 mC/cm², significantly higher than bare Pt.
Semiconductor Electrodes
-
Work Function: High work function (~5.6 eV) makes Ir ideal for p-MOS gate electrodes.
-
Diffusion Barrier: Ir prevents oxygen diffusion into underlying barrier layers, preserving capacitance density in DRAM.
Part 6: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Carbon Content | Incomplete ligand combustion. | Increase O₂ pulse time; Increase reactor temp (stay <250°C). |
| Roughness / Haze | CVD component (decomposition). | Lower reactor temperature; Check if bubbler is overheating. |
| No Growth (Nucleation) | Substrate inhibition. | Ir struggles to nucleate on SiO₂. Use a "seed" step (e.g., 20 cycles of TMA/H₂O Al₂O₃) or extend initial cycles to 100+ to overcome island growth. |
References
-
Hämäläinen, J., et al. (2008). "Atomic Layer Deposition of Iridium Oxide Thin Films from Ir(acac)3 and Ozone." Chemistry of Materials, 20(9), 2903–2907. Link
-
Knapas, K., & Ritala, M. (2011).[2] "In situ Reaction Mechanism Studies on Atomic Layer Deposition of Ir and IrO2 from Ir(acac)3." Chemistry of Materials, 23(11), 2766–2771. Link
-
Morozova, N. B., et al. (2006). "Vapor pressure of some volatile iridium(I) compounds with carbonyl, acetylacetonate and cyclopentadienyl ligands." Journal of Thermal Analysis and Calorimetry, 86, 175–181. Link
-
Aaltonen, T., et al. (2004). "Atomic Layer Deposition of Iridium Thin Films." Journal of the Electrochemical Society, 151(8), G489. Link
-
Cogan, S. F. (2008).[3] "Neural Stimulation and Recording Electrodes." Annual Review of Biomedical Engineering, 10, 275-309. Link
Sources
Application Note: Mechanistic Insights and Protocols for Iridium(I) Dicarbonyl Catalyzed Homogeneous Carbonylation
Executive Summary
The transition from rhodium-catalyzed (Monsanto) to iridium-catalyzed (Cativa™) methanol carbonylation represents a landmark achievement in industrial homogeneous catalysis. At the heart of this process is the iridium(I) dicarbonyl active species,
Mechanistic Causality: The Iridium Catalytic Cycle
The efficacy of the iridium-based catalyst relies on a delicate balance of electron density at the metal center. The cycle diverges from its rhodium counterpart primarily in its kinetic profile:
-
Rapid Oxidative Addition: The oxidative addition of methyl iodide (MeI) to the square-planar Ir(I) complex
is approximately 100 times faster than the corresponding reaction with rhodium[1]. This rapid addition yields the octahedral Ir(III) complex, [2]. -
The Anionic Resting State: Because the initial oxidative addition is so fast, the
complex accumulates and becomes the catalyst resting state (particularly at levels 5% w/w)[2]. Consequently, the subsequent migratory insertion of CO into the Ir-methyl bond becomes the rate-determining step in the unpromoted cycle. -
Promoter-Assisted Iodide Abstraction: To accelerate the reaction, neutral promoter species (such as carbonyl complexes of Ru, Os, or simple iodides of In, Zn) are introduced[2]. These promoters act as iodide scavengers. For example, a ruthenium promoter abstracts an iodide ligand from the anionic Ir(III) resting state, creating a vacant coordination site that allows CO to bind, forming the neutral intermediate
[3]. -
Causality of Rate Acceleration: The migratory CO insertion in the neutral
intermediate is roughly 700 times faster than in the anionic resting state[3]. Ab initio calculations reveal the causality behind this: the neutral complex exhibits decreased -back-donation to the carbonyl ligands compared to the anionic complex, which lowers the activation energy ( ) for methyl migration by ~20 kJ/mol[3]. Following insertion, the acyl complex is formed, which undergoes reductive elimination to release acetyl iodide and regenerate the active Ir(I) catalyst[2].
Quantitative Data Presentation
The following table summarizes the critical kinetic and operational differences between the Rh-based and Ir-based carbonylation systems, highlighting why iridium (with a promoter) achieves superior performance at lower water concentrations.
| Parameter | Rhodium (Monsanto Process) | Iridium (Cativa™ Process) |
| Active Catalyst | ||
| Catalyst Resting State | ||
| Rate-Determining Step | Oxidative addition of MeI[1] | Migratory CO insertion[3] |
| Relative Rate of Oxidative Addition | Baseline | ~100x faster than Rh[1] |
| Promoter Requirement | None (inhibited by some iodides) | Essential (Ru, In, Zn)[2] |
| Promoted Insertion Rate Enhancement | N/A | ~700x faster ( |
| Propionic Acid By-product | 1200 - 2000 ppm[4] | ~400 - 660 ppm (Reduced to 1/3)[4] |
Visualizing the Promoted Catalytic Cycle
Promoted catalytic cycle of Ir(I) dicarbonyls in methanol carbonylation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for studying Ir(I) dicarbonyl catalysis.
Protocol 1: In Situ High-Pressure Infrared (HPIR) Spectroscopy of the Resting State
Purpose: To monitor the catalyst resting state under operational pressures and validate the accumulation of
-
Reactor Preparation: Utilize a Hastelloy C-276 autoclave equipped with an in situ ATR-IR probe (e.g., Diamond or ZnSe crystal). Causality: Hastelloy is required to prevent severe corrosion from HI and iodide salts at high temperatures.
-
Reagent Loading: Under an inert argon atmosphere, charge the reactor with the iridium precursor (e.g.,
or a pre-formed salt), methyl acetate, water ( 5% w/w), and methyl iodide[2]. -
Pressurization & Heating: Seal the reactor, purge three times with CO, and pressurize to 20 bar with CO. Heat the mixture to 190 °C under constant agitation (1000 rpm) to eliminate mass transfer limitations.
-
Spectral Validation: Continuously monitor the carbonyl stretching region (1900–2200 cm⁻¹).
-
Self-Validation Checkpoint: The successful formation of the resting state is confirmed by the appearance of two distinct
bands characteristic of (typically observed around 2090 and 2040 cm⁻¹).
-
-
Promoter Injection: Inject a substoichiometric amount of a ruthenium promoter (e.g.,
)[2] via a high-pressure injection bomb. Observe the transient spectral shift indicating the formation of the neutral species and the subsequent rapid appearance of the acyl complex.
Protocol 2: Stoichiometric Carbonylation Kinetics
Purpose: To isolate and quantify the rate acceleration of the migratory insertion step induced by the promoter[3]. Rationale: By isolating the resting state and reacting it in a non-coordinating solvent, the specific kinetics of the migratory insertion step can be decoupled from the oxidative addition and reductive elimination steps.
-
Precursor Synthesis: Synthesize and isolate the resting state complex as a stable tetraphenylarsonium salt,
, to prevent premature degradation. -
Solvent Preparation: Dissolve the isolated salt in anhydrous chlorobenzene. Causality: Chlorobenzene is chosen as a non-coordinating solvent to prevent solvent molecules from filling the vacant coordination site generated during iodide abstraction, which would skew kinetic data[3].
-
Thermal Equilibration: Transfer the solution to a temperature-controlled spectroscopic cell and equilibrate at 85 °C[3].
-
Reaction Initiation: Introduce CO gas at a controlled pressure. Add a precise, substoichiometric ratio of the promoter (e.g., promoter:Ir ratio of 0.1 to 0.2)[3].
-
Kinetic Tracking: Track the disappearance of the methyl complex
bands and the appearance of the acyl complex bands using time-resolved IR spectroscopy.-
Self-Validation Checkpoint: Calculate the pseudo-first-order rate constants. The promoted reaction should yield a rate constant approximately 700 times greater than the control (unpromoted) reaction under identical conditions[3].
-
References
-
Promotion of iridium-catalyzed methanol carbonylation: mechanistic studies of the cativa process - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Promotion of Iridium-Catalyzed Methanol Carbonylation: Mechanistic Studies of the Cativa Process | Journal of the American Chemical Society Source: American Chemical Society (ACS) URL:[Link]
-
Transition Metal Catalysed Methanol Carbonylation | Contemporary Catalysis: Science, Technology, and Applications - Books Source: Royal Society of Chemistry (RSC) URL:[Link]
-
The Cativa™ Process for the Manufacture of Acetic Acid - ResearchGate Source: ResearchGate URL:[Link]
Sources
Procedure for sublimation and purification of Ir(acac)(CO)2
Executive Summary
Dicarbonyl(acetylacetonato)iridium(I), denoted as Ir(acac)(CO)₂, is a critical organometallic precursor used primarily in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for growing high-quality iridium thin films. The electronic and catalytic performance of these films is strictly dependent on the precursor purity.
Standard recrystallization methods often trap solvent molecules within the crystal lattice, leading to inconsistent vapor pressure and carbon contamination during deposition. Vacuum sublimation is the industry standard for purification, as it exploits the compound’s moderate volatility to separate it from non-volatile ionic impurities (e.g., halides) and decomposition products.
This guide provides a validated protocol for the gradient sublimation of Ir(acac)(CO)₂, ensuring >99.9% purity suitable for semiconductor and catalytic applications.
Physicochemical Profile
Understanding the thermal window is critical. Ir(acac)(CO)₂ melts with decomposition near 145°C; therefore, the purification must occur in the solid-vapor phase (sublimation) well below this threshold.
| Property | Specification | Notes |
| Formula | Ir(C₅H₇O₂)(CO)₂ | Square planar |
| Molar Mass | 347.35 g/mol | |
| Appearance | Canary Yellow / Orange | Dichroic crystals (needle-like) |
| Melting Point | ~145°C (dec.)[1] | Do not exceed during purification |
| Sublimation Point | 100°C | At |
| Solubility | Benzene, Acetone, THF | Decomposes slowly in solution |
| Stability | Air-stable solid | Store in dark/inert gas for long term |
Pre-Purification Assessment
Before initiating sublimation, characterize the crude material.
-
Visual Inspection: Crude material is often dull orange or brownish due to oxidized iridium species or residual
. -
TGA (Thermal Gravimetric Analysis): A single sharp mass loss step between 100–150°C indicates good volatility. Significant mass loss <100°C suggests solvent contamination.
Experimental Protocol: Gradient Vacuum Sublimation
Apparatus Setup
The purification utilizes a "Cold Finger" sublimation apparatus. A thermal gradient is essential to separate the pure product from more volatile organic impurities (which collect on the upper walls) and non-volatile residues (which remain at the bottom).
Figure 1: Schematic of the cold-finger sublimation unit indicating thermal zones.
Step-by-Step Procedure
Step 1: Loading
-
Ensure the sublimation vessel is chemically cleaned and oven-dried.
-
Load the crude Ir(acac)(CO)₂ into the bottom of the outer vessel.
-
Critical: Spread the material into a thin, uniform layer. Piling material creates "hot spots" and traps volatiles, leading to "popping" (material splashing onto the cold finger).
Step 2: System Evacuation
-
Assemble the apparatus with high-vacuum grease (Dow Corning) on joints.
-
Connect to the vacuum manifold with a Liquid Nitrogen (
) trap. -
Slowly open the vacuum valve.
-
Target Pressure:
Torr (50 mTorr). -
Hold: Allow the system to pump down at room temperature for 30 minutes. This "degassing" phase removes residual solvents and moisture before heating begins.
Step 3: Thermal Ramping
-
Immerse the vessel in an oil bath.
-
Ramp Rate: 2°C/min.[2]
-
Target Temperature: 100°C .
-
Observation: As the temperature passes 80°C, you will observe a yellow vapor cloud. Bright yellow/orange needles will begin to grow on the cold finger.
Step 4: Harvesting
-
Maintain conditions for 4–6 hours (dependent on scale).
-
Stop when the crude material at the bottom turns black/grey (metallic Ir residue) and no further yellow vapor is generated.
-
Cooling: Remove the oil bath and let the vessel cool to Room Temp under vacuum.
-
Venting: Backfill the system with Argon or Nitrogen (never air, to prevent condensation on the cold product).
-
Scrape the yellow crystals from the cold finger into an inert atmosphere vial.
Process Validation & Quality Control
To ensure the protocol was successful, the following validation logic applies:
Figure 2: Workflow for purification and analytical validation.
Analytical Benchmarks
-
Elemental Analysis (CHN):
-
Theoretical: C (24.21%), H (2.03%).
-
Acceptable Variance:
.
-
-
¹H NMR (Benzene-
):- 5.28 ppm (1H, s, methine CH).
-
1.78 ppm (6H, s, methyl
). -
Failure Mode: Peaks at
7.2 (Benzene) or broad humps (polymerized acac) indicate insufficient degassing or decomposition.
-
IR Spectroscopy:
-
Strong
bands at ~2080 and 2000 . -
Absence of broad -OH bands (water).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is Brown/Dark | Temperature too high (>110°C) | Reduce bath temp to 95–100°C. Check vacuum gauge accuracy. |
| Material "Pops" | Heating too fast or wet crude | Degas at RT for 1 hour. Ramp heat slower. |
| Low Yield | Vacuum leak or cold finger too warm | Ensure pressure < 0.05 Torr. Use colder coolant (0°C). |
| Residue on Glass | Thermal gradient too shallow | Ensure oil bath level matches the crude level only; keep upper glass cool. |
Safety & Storage
-
CO Hazard: Thermal decomposition releases Carbon Monoxide. Operate the pump exhaust into a fume hood.
-
Storage: Store purified crystals in a glovebox or sealed under Argon in the dark. Light exposure causes gradual darkening (photo-oxidation).
References
-
Bonati, F., & Wilkinson, G. (1964). Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I). Journal of the Chemical Society. (Foundational synthesis and properties of Rh/Ir analogs).
-
Zharkova, G. I., et al. (2023). Application of Biocompatible Noble Metal Film Materials to Medical Implants. MDPI. (Specific sublimation parameters: 100°C at 5e-2 Torr).
-
NIST Chemistry WebBook. Cobalt tris(acetylacetonate) and related beta-diketonates. (General IR and structural data for acac complexes).
-
Sigma-Aldrich. Safety Data Sheet: (Acetylacetonato)dicarbonyliridium(I).
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Thermal Stability of Dicarbonyl(acetylacetonato)iridium(I) for Vapor Transport Applications
For Researchers, Scientists, and Process Engineers
Welcome to the technical support guide for Dicarbonyl(acetylacetonato)iridium(I), commonly known as Ir(acac)(CO)₂. This document provides in-depth troubleshooting advice, frequently asked questions, and best-practice protocols to address the primary challenge encountered during its use in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD): premature thermal decomposition during vapor transport.
Introduction to the Challenge
Ir(acac)(CO)₂ is a valuable precursor for depositing high-purity iridium thin films due to its volatility and ability to yield clean decomposition on a heated substrate. However, the key to a successful and repeatable deposition process lies in a delicate balance: the precursor must be heated to generate sufficient vapor pressure for transport, but not so much that it decomposes before reaching the substrate.[1][2][3] Inconsistent heating, improper carrier gas selection, or system contamination can lead to premature decomposition, resulting in clogged gas lines, wasted precursor, and failed experiments. This guide is designed to help you navigate these challenges.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section addresses specific problems you may encounter during your deposition process.
Q1: My Iridium film deposition rate is inconsistent and has been dropping over time, requiring me to increase the vaporizer temperature. What's happening?
A: This is a classic symptom of gradual precursor decomposition and depletion within your vaporizer (bubbler or sublimator). The inconsistent vapor pressure is a direct result of the precursor degrading into less volatile or non-volatile iridium-containing species.
-
Causality: Over time, especially with prolonged heating cycles, a portion of the Ir(acac)(CO)₂ can decompose. This process is accelerated by localized "hot spots" in the vaporizer or the presence of reactive impurities. The decomposition products can coat the remaining pure precursor, hindering its sublimation/evaporation, or simply reduce the amount of viable precursor available.
-
Immediate Actions:
-
Verify Temperature Uniformity: Check your vaporizer's temperature control. Ensure that the thermocouple is correctly placed and that the heating element provides uniform heat. Avoid large temperature overshoots during heat-up.
-
Inspect the Precursor: If possible and safe, after the system has cooled, visually inspect the remaining precursor. Look for discoloration (a change from its typical crystalline appearance to a darker, possibly black powder) or caking.
-
System Bake-out: If you suspect moisture or other volatile contaminants in your system, perform a thorough bake-out under vacuum before reloading the precursor.
-
Q2: I'm observing black or metallic-looking deposits in the heated lines between my vaporizer and the deposition chamber. How do I fix this?
A: This is a clear indication of premature thermal decomposition in the gas phase or on the walls of your delivery lines. The temperature in these lines has exceeded the precursor's decomposition threshold.
-
Causality: The decomposition of Ir(acac)(CO)₂ vapor in an inert atmosphere begins around 200°C.[4] If any part of your gas lines reaches or exceeds this temperature, the precursor will start to break down, depositing metallic iridium and carbonaceous byproducts.
-
Troubleshooting Protocol:
-
Map Your Temperature Profile: Methodically measure the temperature along the entire length of your gas delivery lines, from the vaporizer outlet to the chamber inlet. Identify any hot spots that exceed the safe transport temperature (typically held below 150-180°C, depending on pressure and flow).
-
Adjust Heating Tapes/Mantles: Reduce the power to the heating elements in the identified hot zones. Ensure all controllers are calibrated and functioning correctly.
-
Optimize Carrier Gas Flow: Insufficient carrier gas flow can lead to longer residence times for the precursor vapor in the heated lines, increasing the probability of decomposition. Conversely, excessively high flow can cause cooling issues and affect deposition uniformity. A systematic optimization of this parameter is crucial.
-
Consider System Pressure: Operating at lower pressures reduces intermolecular collisions and can sometimes allow for lower transport temperatures, providing a wider processing window.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for vaporizing Ir(acac)(CO)₂?
A: The optimal temperature depends on the desired vapor pressure and the system's operating pressure. Ir(acac)(CO)₂ is noticeably more volatile than its cyclooctadiene-containing analogue, Ir(acac)(COD).[4] A good starting point is crucial for stability.
| Parameter | Recommended Range | Notes |
| Vaporizer Temperature | 60°C - 120°C | Start at the lower end (e.g., 70-90°C) and increase only if higher precursor flux is needed. Prolonged operation above 120°C significantly increases the risk of decomposition in the solid/liquid phase.[4] |
| Gas Line Temperature | 90°C - 180°C | Must be kept higher than the vaporizer to prevent condensation, but safely below the decomposition temperature of ~200°C.[4] A 10-20°C margin is recommended. |
| Operating Pressure | 0.1 - 10 Torr | Lower pressures generally enhance volatility, allowing for lower vaporizer temperatures. |
Q2: How does the choice of carrier gas (e.g., Ar, N₂, H₂) affect the stability of Ir(acac)(CO)₂ vapor?
A: The carrier gas is not merely a transport medium; it can be a reactive partner.
-
Inert Gases (Ar, N₂): These are the safest choices for transporting the precursor. They do not react with Ir(acac)(CO)₂ in the gas lines and provide a stable environment up to its decomposition temperature.
-
Hydrogen (H₂): Hydrogen is a reactive gas. While it can be beneficial for achieving pure iridium films at lower substrate temperatures (240-300°C), it can also increase the risk of premature decomposition.[4] Mass spectrometry studies have shown that Ir(acac)(CO)₂ vapor is least stable in the presence of hydrogen.[4] If H₂ is used, it should ideally be introduced separately at or near the deposition chamber to avoid co-heating with the precursor in the delivery lines.
-
Oxygen (O₂): Oxygen is used as a co-reactant for depositing iridium oxide or for achieving cleaner combustion of ligands on the substrate. However, introducing oxygen into the heated delivery lines with the precursor is highly risky, as it will lower the decomposition temperature and can lead to aggressive, uncontrolled reactions.[4] Like hydrogen, it should be introduced separately.
Q3: What are the primary decomposition pathways and byproducts I should be aware of?
A: Understanding the decomposition mechanism helps in diagnosing issues.
-
On a Heated Surface (Substrate): The decomposition is believed to begin with the cleavage of the Iridium-Carbon (Ir-C) bonds, releasing the two carbon monoxide (CO) ligands first.[4]
-
In the Gas Phase: Quantum chemical modeling suggests that gas-phase decomposition starts with the cleavage of an Iridium-Oxygen (Ir-O) bond of the acetylacetonate ligand.[4]
-
Major Byproducts: In an inert or hydrogen atmosphere, the main gaseous byproducts are carbon monoxide (CO) and acetylacetone (Hacac).[4] In an oxidizing atmosphere (with O₂), the byproducts are primarily CO, CO₂, and H₂O.[4] Monitoring these with a residual gas analyzer (RGA) can provide real-time feedback on the deposition process and precursor stability.
Q4: What are the best practices for handling and storing Ir(acac)(CO)₂?
A: Proper handling ensures the precursor's integrity from the start.
-
Storage: Store the precursor in a tightly sealed container in a cool, dry, dark place. An inert atmosphere (e.g., in a glovebox) is strongly recommended to prevent slow oxidation or hydrolysis.
-
Handling: Minimize exposure to ambient air and moisture when loading the precursor into the vaporizer. Use an inert atmosphere glovebox or glove bag for the transfer.
-
Purity: Always use high-purity carrier gases (99.999% or better) with appropriate purifiers to remove trace oxygen and water, which can act as catalysts for decomposition.
Visualizations and Protocols
Troubleshooting Workflow for Precursor Decomposition
The following diagram outlines a logical workflow for diagnosing and resolving issues related to the thermal instability of Ir(acac)(CO)₂.
Caption: Troubleshooting workflow for Ir(acac)(CO)₂ decomposition.
Protocol 1: Establishing a Stable Vapor Delivery Profile
-
System Preparation: Ensure the vaporizer and all gas lines up to the reactor are clean, leak-tight, and have been baked out under vacuum to remove moisture and contaminants.
-
Precursor Loading: In an inert atmosphere (glovebox), load the required amount of fresh Ir(acac)(CO)₂ into the vaporizer.
-
Temperature Ramping (Lines): Slowly heat the delivery lines to the target temperature (e.g., 120°C). Ensure there are no hot spots exceeding 180°C.
-
Temperature Ramping (Vaporizer): Once the lines are stable, slowly heat the vaporizer to the initial target temperature (e.g., 80°C). Avoid rapid heating, which can cause temperature overshoot.
-
Stabilization: Allow the entire system to thermally stabilize for at least 30-60 minutes before introducing the carrier gas.
-
Carrier Gas Introduction: Start the carrier gas flow at a moderate rate (e.g., 20-50 sccm).
-
Process Monitoring: Use a downstream pressure gauge or flow meter to monitor for stability. The pressure should remain constant, indicating stable precursor sublimation and transport.
-
Adjustment: If a higher deposition rate is required, increase the vaporizer temperature in small increments (5°C), allowing the system to re-stabilize after each change. Document the relationship between vaporizer temperature and deposition rate to build a process recipe.
References
-
Morozova, N. B., Vikulova, E. S., & Igumenov, I. K. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. Materials, 14(3), 78. [Link]
-
Girolami, G. S., Jensen, J. A., Gozum, J. E., & Pollina, D. M. (1988). TAILORED ORGANOMETALLICS AS LOW-TEMPERATURE CVD PRECURSORS TO THIN FILMS. MRS Proceedings, 121, 429. [Link]
-
Morozova, N. B., et al. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. ResearchGate. [Link]
-
Park, J-Y., et al. (2014). Organometallic precursors for chemical vapor deposition. Dalton Transactions, 43(33), 12536-12550. [Link]
-
Zeng, X., et al. (2025). Solvent stabilization mechanisms and deactivation pathways of the inert stereo-configuration in iridium carbonyl iodide complexes (Ir(CO)2I2-). Nanoscale. [Link]
-
Morozova, N. B., et al. (2024). Silver CVD and ALD Precursors: Synthesis, Properties, and Application in Deposition Processes. Materials, 17(23), 5039. [Link]
-
Trowbridge, L. (1995). The Stability of ClO2 as a Product of Gas Phase Decontamination Treatments. INIS-IAEA. [Link]
-
Garcia, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Materials Transactions, 44(9), 1717-1727. [Link]
-
Strem Chemicals. (2013). Metal Carbonyl Precursors for CVD and ALD Processes. AZoNano. [Link]
-
University of Duisburg-Essen. (2023). Thermodynamics of CVD Precursors. CeNIDE. [Link]
- Chen, P., et al. (2022). Iridium precursors for ALD and CVD thin film deposition and uses thereof.
-
Ahmed, R., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 621. [Link]
-
Alem, N. (2016). Issues Associated with the Metalorganic Chemical Vapor Deposition of ScGaN and YGaN Alloys. OSTI.gov. [Link]
-
de la Torre, B., et al. (2022). Structure Matters: Asymmetric CO Oxidation at Rh Steps with Different Atomic Packing. Journal of the American Chemical Society, 144(33), 15158-15165. [Link]
Sources
Reducing carbon contamination in Ir films from Ir(acac)(CO)2 precursors
A Guide to Reducing Carbon Contamination from Ir(acac)(CO)₂ Precursors
Welcome to the technical support center for iridium (Ir) thin film deposition. This guide is designed for researchers and engineers utilizing (acetylacetonato)dicarbonyliridium(I), or Ir(acac)(CO)₂, as a precursor in Atomic Layer Deposition (ALD), Plasma-Enhanced ALD (PEALD), and Chemical Vapor Deposition (CVD) processes. Our focus is to provide in-depth, actionable advice to mitigate a common and critical challenge: carbon contamination in the deposited iridium films.
This document is structured to provide immediate solutions to common problems through a detailed troubleshooting guide and to answer fundamental questions in the FAQ section. We will delve into the "why" behind the solutions, grounding our recommendations in the chemistry of the precursor and the physics of the deposition process.
Troubleshooting Guide: From Contaminated Films to High-Purity Iridium
This section addresses specific issues you may encounter during your deposition process. Each problem is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.
Issue 1: High Carbon Content Detected Throughout the Iridium Film
Symptoms:
-
X-ray Photoelectron Spectroscopy (XPS) analysis shows a significant C 1s peak, often with components corresponding to sp² and sp³ hybridized carbon, deep within the film after sputtering.
-
Films exhibit higher than expected electrical resistivity.
-
Films may appear dark or hazy.
Root Cause Analysis:
High bulk carbon contamination is typically the result of incomplete ligand removal during the deposition cycle. This can be caused by several factors:
-
Inefficient Ligand Combustion: The acetylacetonate (acac) and carbonyl (CO) ligands are not fully converted to volatile byproducts (like CO₂ and H₂O). This happens when the co-reactant (e.g., O₂, O₃) is not reactive enough or when the process temperature is outside the optimal window.
-
Precursor Self-Decomposition: At excessively high temperatures, the Ir(acac)(CO)₂ molecule can thermally decompose before it has a chance to react with the surface in a controlled, self-limiting manner. This decomposition process can trap carbon-containing fragments within the growing film.[1]
-
Insufficient Co-reactant Exposure: Pulse times for the oxygen source or plasma may be too short, or the concentration may be too low, leaving unreacted precursor fragments on the surface that get buried in the next cycle.
dot
Caption: Root causes of high bulk carbon contamination.
Resolution Strategies:
-
Optimize Deposition Temperature:
-
Action: Perform a temperature window experiment. Deposit a series of thin films at temperatures ranging from a low starting point (e.g., 200°C) up to a higher limit (e.g., 350°C), keeping all other parameters constant.
-
Rationale: There is an optimal "ALD window" where the growth is self-limiting. Below this window, reaction kinetics are too slow. Above it, precursor decomposition dominates.[1] For acac-based precursors, higher temperatures can increase carbon content due to this decomposition.[1]
-
Verification: Analyze the carbon content and growth-per-cycle (GPC) for each film. The ideal temperature will yield a stable GPC with the lowest carbon concentration.
-
-
Enhance Oxidizing Power with Ozone (O₃):
-
Action: If using a thermal ALD process with O₂, switch to ozone as the co-reactant.
-
Rationale: Ozone is a much stronger oxidizing agent than molecular oxygen. It can achieve complete combustion of the acac and CO ligands at significantly lower temperatures, thereby avoiding the precursor self-decomposition regime.[2][3] Studies on the similar Ir(acac)₃ precursor show that O₃ processes can run at temperatures around 195°C, compared to 300°C for O₂.[2]
-
Byproducts: The expected byproducts from complete combustion are primarily CO₂ and H₂O, which are volatile and easily purged from the chamber.[2]
-
-
Implement a Plasma-Enhanced Process (PEALD):
| Parameter | Thermal ALD (O₂) | Thermal ALD (O₃) | PEALD (O₂/H₂ Plasma) |
| Typical Temp. | 250-350°C | 165-220°C | 150-300°C |
| Carbon Removal | Good | Excellent | Superior |
| Mechanism | Thermal Combustion | Low-Temp Combustion | Radical-Driven Reactions |
| Risk | Precursor Decomposition | Potential for IrO₂ formation | Substrate/Film Damage if power is too high |
Issue 2: Carbon Contamination Primarily at the Film-Substrate Interface
Symptoms:
-
XPS or Auger Electron Spectroscopy (AES) depth profiling shows a spike in carbon concentration at the interface between the substrate (e.g., SiO₂, SiN) and the iridium film.
-
Poor film adhesion, leading to peeling or blistering, observed during a tape test or with microscopy.
Root Cause Analysis:
Interfacial carbon often points to issues with substrate preparation or the initial nucleation phase of the deposition.
-
Incomplete Surface Cleaning: Residual organic contaminants or adventitious carbon on the substrate surface are not fully removed before deposition.
-
Precursor Reaction with Surface: The Ir(acac)(CO)₂ precursor may react differently with the initial substrate surface compared to the freshly deposited iridium surface, potentially leading to incomplete ligand removal in the very first cycles.
-
Incubation Period Issues: During the initial ALD cycles (nucleation phase), the surface reactions may not be ideal, leading to the deposition of carbon-rich material before a continuous iridium film is formed.
dot
Caption: Formation of an interfacial carbon layer.
Resolution Strategies:
-
Implement an In-Situ Plasma Pre-Clean:
-
Action: Before introducing the Ir(acac)(CO)₂ precursor, expose the substrate to a low-power Ar or H₂ plasma inside the deposition chamber.
-
Rationale: An Argon (Ar) plasma physically sputters away surface contaminants. A Hydrogen (H₂) plasma chemically reacts with and removes organic residues and can terminate the surface with reactive -H or -OH groups (if trace O₂ is present), which can aid nucleation.
-
Protocol:
-
Load substrate and pump down to base pressure.
-
Introduce Ar or H₂ gas to a pressure of 10-100 mTorr.
-
Strike a plasma at low power (e.g., 50-100 W) for 1-5 minutes.
-
Pump out the cleaning gas before starting the deposition process.
-
-
-
Optimize Nucleation with a Surface Treatment or Seed Layer:
-
Action: If depositing on a difficult-to-nucleate surface like a pristine oxide, consider a surface activation step or the deposition of a thin (~1 nm) adhesion layer (e.g., Al₂O₃, TiN).
-
Rationale: Surface functionalization can provide more favorable reaction sites for the iridium precursor to adsorb and react cleanly. A seed layer provides a uniform, reactive surface for the iridium film to grow on, bypassing problematic nucleation on the original substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental decomposition pathway for Ir(acac)(CO)₂ that leads to carbon incorporation?
A1: The Ir(acac)(CO)₂ precursor has two types of carbon-containing ligands: one acetylacetonate (acac) and two carbonyl (CO). During a thermal process, the Ir-C and Ir-O bonds must be broken. In an ideal "combustion" ALD reaction with an oxygen-based co-reactant (O₂, O₃, O₂ plasma), these ligands react to form volatile CO₂ and H₂O.[2] Carbon incorporation occurs when this process is incomplete. For example, if the acac ring fragments without being fully oxidized, less volatile hydrocarbon species can be left on the surface and incorporated into the film.[6] Similarly, incomplete oxidation of CO can lead to the formation of elemental carbon.
Q2: Should I use O₂, O₃, or H₂ plasma as a co-reactant to get the purest metallic Ir films?
A2: The choice depends on your equipment capabilities and temperature constraints.
-
Ozone (O₃) is excellent for thermal ALD as it allows for low deposition temperatures, minimizing the risk of precursor self-decomposition.[2][3] However, excessive ozone exposure can lead to the formation of iridium oxide (IrO₂).
-
Oxygen (O₂) Plasma is highly effective at removing ligands but also carries a strong potential to form IrO₂.
-
Hydrogen (H₂) Plasma is very effective at removing carbon without oxidizing the iridium.[5] It reacts with carbon to form volatile hydrocarbons.[5] A potential drawback is that it is less effective at removing the oxygen atoms from the acac ligand compared to an oxygen-based reactant.
-
Optimal Strategy: For the highest purity metallic Ir, a multi-step plasma process can be ideal. For example, an O₂ plasma pulse to efficiently remove the bulk of the ligands, followed by a H₂ plasma pulse to reduce any formed iridium oxide back to metallic iridium and "scavenge" any remaining carbon.
Q3: My deposition temperature is within the recommended range, but my films are still carbon-rich. What else could be wrong?
A3: If the temperature is correct, look at the "dose" of your reactants.
-
Check for Saturation: Ensure your ALD process is operating in the self-limiting regime. Run experiments where you vary the precursor pulse time and the co-reactant pulse time independently. You should see the growth-per-cycle (GPC) increase and then plateau. You must operate in this plateau region to ensure enough reactant is supplied to cover the surface and complete the reaction.
-
Purge Times: Insufficient purge times between precursor and co-reactant pulses can lead to gas-phase reactions (a CVD-like component), which often results in higher impurity levels.[7] Increase your purge times to ensure all non-reacted precursor and volatile byproducts are removed from the chamber.
Q4: How can I reliably characterize the carbon in my films?
A4: X-ray Photoelectron Spectroscopy (XPS) is the most powerful tool for this.
-
Procedure: After acquiring a survey spectrum to identify all elements, perform a high-resolution scan of the C 1s and Ir 4f regions. It's crucial to perform this analysis after sputtering the surface with an Ar-ion beam to remove atmospheric (adventitious) carbon contamination.
-
Interpretation:
-
The Ir 4f peaks (Ir 4f₇/₂ and Ir 4f₅/₂) should be at binding energies characteristic of metallic iridium (approx. 61.0 eV for 4f₇/₂). A shift to higher binding energy can indicate the presence of IrO₂.[8][9]
-
The C 1s peak can be deconvoluted to identify the nature of the carbon. Graphitic or sp² carbon (C-C) appears around 284.5 eV, while sp³ carbon (C-C) is around 285.2 eV. Peaks at higher binding energies (286-289 eV) can indicate carbon-oxygen bonds (C-O, C=O), which are remnants of the acac ligand.[10]
-
Experimental Protocol: PEALD of Low-Carbon Iridium Films
This protocol provides a starting point for developing a high-purity iridium deposition process using Ir(acac)(CO)₂ and a hydrogen plasma co-reactant.
1. Substrate Preparation and Pre-Cleaning:
-
Load the substrate (e.g., Si wafer with thermal SiO₂) into the PEALD chamber.
-
Pump the chamber to a base pressure < 5x10⁻⁶ Torr.
-
Heat the substrate to the target deposition temperature (start at 250°C).
-
In-situ Clean: Flow 20 sccm of Ar and 20 sccm of H₂ gas to a process pressure of ~50 mTorr. Strike a remote plasma at 100 W for 3 minutes to remove surface contaminants.
-
Pump the chamber back to base pressure.
2. PEALD Deposition Cycle:
-
Precursor: Ir(acac)(CO)₂ heated to 90-110°C.
-
Carrier Gas: 20 sccm Ar.
-
Reactant Gas: High-purity H₂.
The cycle consists of four steps:
-
Ir(acac)(CO)₂ Pulse: Pulse the precursor into the chamber for 0.5 - 2.0 seconds. (This should be optimized for saturation).
-
Purge 1: Purge the chamber with 50 sccm Ar for 5 - 10 seconds to remove unreacted precursor and byproducts.
-
H₂ Plasma Pulse: Flow 40 sccm H₂ to a pressure of ~50 mTorr and strike a remote plasma at 150-300 W for 2.0 - 5.0 seconds. (Optimize power and time).
-
Purge 2: Purge with 50 sccm Ar for 5 - 10 seconds to remove byproducts and residual hydrogen.
3. Film Deposition and Characterization:
-
Repeat the PEALD cycle until the desired film thickness is achieved (e.g., 500 cycles for ~20-30 nm).
-
Cool down the sample under vacuum or in an inert atmosphere.
-
Characterize the film for thickness (ellipsometry), resistivity (four-point probe), and composition (XPS).
References
- Knapas, K. & Ritala, M. (2013).
- Lee, D., et al. (2021). Oxidation Dynamics and Surface Chemistry of Iridium and Iridium Oxide Films Grown by Atomic Layer Deposition Using O₂ and O₃. Small.
- Kim, S., et al. (2008). Phase control of iridium and iridium oxide thin films in atomic layer deposition. Journal of Applied Physics.
- Hämäläinen, J., et al. (2004). Atomic Layer Deposition of Iridium Thin Films. Journal of The Electrochemical Society.
- Plasma cleaning of Ni, Rh, and Al reflective optical co
- Yeo, K. J. (2021). Atomic layer deposition process of ruthenium, iridium and rhodium thin films. Nanyang Technological University.
- What may be the causes of carbon contamination during the sputtering process? (2019).
- Kawazoe, H., et al. Effects of hydrogen plasma exposure on amorphous carbon film surface, investigated with infrared spectroscopy. Nagasaki University.
- Drozda, P., et al. (2017). Thermal decomposition of copper (II) acetylacetonate: a DTA/TG curves...
- Data on the XPS analysis of iridium films deposited at 450°C. (2015).
- Research Progress on the Application of One-Step Fabrication Techniques for Iridium-Based Thin Films in the Oxygen Evolution Reaction. (2024).
- Vos, M.F.J., et al. (2019). Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes.
- How to avoid 3.5 billion tons of carbon dioxide per year. (2021). Max-Planck-Institut für Eisenforschung.
- Iridium coating grown on carbon fibers with the use of iridium acetylacetonate at deposition temperature 550 C. (2015).
- The X-ray Photoelectron Spectra of Ir, IrO₂ and IrCl₃ Revisited. (2016). Cardiff University.
- Igumenov, I.K., et al. THERMAL PROPERTIES OF Ir(I) PRECURSORS: ACETYLACETONATO(1,5- CYCLOOCTADIENE)IRIDIUM(I) AND (METHYLCYCLOPENTADIENYL)(1,5- CYCLOOCTADIENE)IRIDIUM(I). Institute of Inorganic Chemistry SB RAS.
- The Effect of Temperature on the Carbonation Reaction of CaO with CO₂. (2010). IEA Greenhouse Gas R&D Programme.
- The Consequences of Random Sequential Adsorption for the Precursor Packing and Growth-Per-Cycle of Atomic Layer Deposition Processes. (2020).
- Legge, D. J., & Walton, A. S. (2021).
- Removal of Carbon Contamination using Hydrogen with Low-Power Downstream Plasma Cleaning. Evactron.
- Application Notes and Protocols for Thin-Film Morphology Control of Ir(2-phq)₂(acac) for Improved Device Performance. Benchchem.
- Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. (2012). Journal of Thermal Analysis and Calorimetry.
- The Influence of Deposition Temperature on the Microscopic Process of Diamond-like Carbon (DLC) Film Deposition on a 2024 Aluminum Alloy Surface. (2024). MDPI.
- US Patent 11,306,394 B2 - Iridium precursors for ALD and CVD thin film deposition and uses thereof. (2022).
- Reducing carbon and hydrogen impurities in HfO₂ films. Benchchem.
- XPS spectra of iridium CVD film (as deposited film and after 10 min of ion sputtering). (2012).
- Characterization of Argon/Hydrogen Inductively Coupled Plasma for Carbon Removal over Multilayer Thin Films. (2023). MDPI.
- Carbon deposition on iron surfaces in CO–CO₂ atmosphere. (2016).
- Thermal decomposition of vanadyl acetylacetonate. (2015).
- Silver CVD and ALD Precursors: Synthesis, Properties, and Application in Deposition Processes. (2024). MDPI.
- Thermal decomposition of copper (II) acetylacetonate in supercritical carbon dioxide: In situ observation via UV–vis spectroscopy. (2017). The Journal of Supercritical Fluids.
- Chorkendorff, I. & Niemantsverdriet, J.W. (2007). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium.
- Legge, D. & Walton, A. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Dynamics and Surface Chemistry of Iridium and Iridium Oxide Films Grown by Atomic Layer Deposition Using O2 and O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US11306394B2 - Iridium precursors for ALD and CVD thin film deposition and uses thereof - Google Patents [patents.google.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yield in Dicarbonyl(2,4-pentanedionato)iridium(I) Synthesis
Topic: Optimization and Troubleshooting of Ir(acac)(CO)₂ Synthesis Role: Senior Application Scientist Audience: Research Scientists, Process Chemists, and CVD Engineers[1][2]
Introduction: The "Yield Trap" in Ir(I) Carbonyl Chemistry
Synthesizing Dicarbonyl(2,4-pentanedionato)iridium(I) (Ir(acac)(CO)₂) is a deceptive challenge. While the literature often presents it as a straightforward ligand exchange starting from the chlorodicarbonyl iridium dimer, real-world yields frequently plummet due to the extreme sensitivity of the Ir(I) center to oxidation and thermal decomposition.
If you are experiencing yields below 60-70% , or if your product is turning green/blue instead of the characteristic copper-yellow/orange , your process likely suffers from one of three critical failures:
-
Precursor Degradation: The
dimer is impure or oxidized. -
Base-Induced Decomposition: Incorrect base strength or stoichiometry during the acac ligation.[1]
-
Sublimation Losses: Thermal decomposition during the final purification step.
This guide deconstructs these failure points into a self-validating troubleshooting protocol.
Phase 1: Pre-Reaction Diagnostics (The Precursor Check)
The synthesis of Ir(acac)(CO)₂ is strictly dependent on the quality of the intermediate Dicarbonylchloroiridium(I) dimer ,
Diagnostic Table: Evaluating Your Dimer
| Observation | Diagnosis | Action |
| Bright Yellow/Red Crystals | High Purity | Proceed to synthesis.[1][3][4] |
| Green/Blue Tint | Oxidation (Ir-III) | STOP. The dimer has oxidized.[3] Recrystallize or re-sublime the dimer under CO. |
| Black Specks | Metallic Ir Formation | STOP. Thermal decomposition occurred.[1] Filter solution; if extensive, discard. |
| Insoluble Residue | Polymerization | STOP. |
Technical Insight: The
dimer is sublimable but air-sensitive in solution. If you synthesized this in-situ from IrCl₃, ensure the solution is clear yellow before adding acetylacetone.[1][3][4] If it is muddy or green, your yield is already compromised.[1][2][4]
Phase 2: Reaction Optimization (The Chemistry)
The core reaction involves splitting the chloro-bridged dimer with acetylacetone (Hacac) in the presence of a base to neutralize the HCl formed.
Troubleshooting the Ligand Exchange
Issue 1: The "Green Sludge" Phenomenon
-
Symptom: The reaction mixture turns dark green or blue upon heating.
-
Cause: Oxidation of Ir(I) to Ir(III) or formation of Ir-Ir bonded clusters. This often happens if the reaction is run under N₂ without strict deoxygenation, or if the temperature is too high (>60°C) for too long.
-
Solution:
-
Atmosphere: Run the reaction under a CO atmosphere (balloon pressure) rather than N₂. The CO stabilizes the dicarbonyl moiety, preventing the loss of CO which triggers cluster formation.[2]
-
Temperature: Keep the reaction mild (Room Temperature to 40°C). Ir(I) carbonyls are thermally fragile in solution.
-
Issue 2: Low Conversion (Base Mismatch)
-
Symptom: Unreacted dimer remains (check TLC/NMR).
-
Cause: The base is too weak or insoluble.
-
Solution:
-
Recommended Base: Anhydrous Sodium Carbonate (Na₂CO₃) or Barium Carbonate (BaCO₃) .[3]
-
Avoid: Strong bases like NaOH or KOH. These are too aggressive and often lead to hydroxide bridging or decomposition of the sensitive Ir-CO bonds.
-
Protocol: Use a heterogeneous mix (suspension) of Na₂CO₃ in benzene, toluene, or acetone.[1][2][4] The slow release of base prevents local "hotspots" of high pH that cause decomposition.
-
Phase 3: Isolation & Purification (The Yield Killer)
Ir(acac)(CO)₂ is volatile, which is why it is a preferred CVD precursor.[1] However, this volatility makes isolation tricky.[1][2][4]
Sublimation vs. Crystallization
| Method | Pros | Cons | Recommendation |
| Crystallization (Hexane/Benzene) | Scalable, simple equipment.[1][3][4] | Lower purity (occludes solvent/impurities). | Use for bulk crude isolation. |
| Sublimation (Vacuum) | Ultra-high purity (CVD grade). | Risk of thermal decomposition if T > 140°C. | Mandatory for device-grade material.[1] |
Sublimation Parameters
-
Vacuum: <
Torr (High vacuum is essential). -
Temperature: 100°C – 120°C.
Visual Troubleshooting Workflow
The following diagram outlines the critical decision paths to ensure high yield.
Caption: Decision tree for synthesizing Ir(acac)(CO)₂ emphasizing the critical visual checkpoints for Ir(I) stability.
Frequently Asked Questions (FAQ)
Q1: My product has a metallic sheen but looks dark. Is it pure? A: Pure Ir(acac)(CO)₂ often appears as dichroic crystals —they can look coppery, yellow, or orange depending on the lighting and crystal size.[1] However, if they look dull black or gray, you have metallic iridium contamination.[1][2][4] A simple solubility test in hexane can confirm: the complex dissolves to give a yellow solution; metal particles will settle.
Q2: Can I use Acetylacetone (Hacac) in excess? A: Yes, a slight excess (10-20%) is beneficial to drive the equilibrium. However, a massive excess makes purification difficult as Hacac can polymerize or trap solvent.[1][2][4]
Q3: Why do I need a CO atmosphere if the CO is already on the dimer?
A: Ir(I) dicarbonyl species are labile. In solution, they can lose a CO ligand reversibly.[1][2][4] If this happens under N₂, the empty coordination site may react with solvent or oxidize.[1][2] An atmosphere of CO shifts the equilibrium back toward the stable dicarbonyl species
Q4: Can I start directly from IrCl₃ without isolating the dimer?
A: Yes, "one-pot" procedures exist where IrCl₃ is carbonylated to the anionic species
References
-
Preparation of [Ir(CO)
-
Synthesis of Ir(acac)(CO)
-
Bonati, F., & Wilkinson, G. (1964).[1][2][4][5] "Dicarbonyl-β-diketonato- and Related Complexes of Rhodium(I)". Journal of the Chemical Society.[5] (Describes the Rh analogue method which is adapted for Ir).
-
Varshavsky, Y. S., et al. (1979).[1][2][4] "Dicarbonyl(acetylacetonato)iridium(I)".[6][7] Inorganic Syntheses, 28, 92-94.[1][2][4] (Standard reference for the base-assisted ligand exchange).
-
-
Sublimation & Properties
Sources
- 1. CAS 15635-87-7: Iridium(III) 2,4-pentanedionate [cymitquimica.com]
- 2. CN1269827C - Method for synthesizing iridium (III) triacetylacetonate - Google Patents [patents.google.com]
- 3. 二羰基乙酰丙酮铱(I) | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 6. colonialmetals.com [colonialmetals.com]
- 7. (Acetylacetonato)dicarbonyliridium(I) | CAS 14023-80-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
Molecular Iridium Support Hub: Optimizing Ir(acac)(CO)₂ Vaporization
[1]
Welcome to the Advanced Materials Technical Support Center. Ticket ID: IR-CVD-OPT-001 Subject: Vaporization Kinetics & Stability Protocols for (Acetylacetonato)dicarbonyliridium(I) Assigned Specialist: Senior Application Scientist, Thin Film Division[1]
Executive Summary
You are working with Ir(acac)(CO)₂ (CAS: 14023-80-4), a standard precursor for depositing metallic iridium films.[1][2] Unlike the more thermally stable Ir(acac)₃, this dicarbonyl precursor offers higher volatility, allowing for lower deposition temperatures (often <300°C).[1] However, this benefit comes with a penalty: thermal fragility .[1]
The most common failure mode with this precursor is premature thermal decomposition (oligomerization) within the delivery system, leading to "sintering" of the solid source and a catastrophic drop in vapor flux.
This guide provides a self-validating methodology to determine your optimal vaporization temperature (
Module 1: The Thermodynamics of Vaporization
Q: What is the "Safe Operating Window" for Ir(acac)(CO)₂?
A: The operational window is narrower than many users realize.[1]
-
Minimum Effective Temp: 60°C (Below this, vapor pressure is typically < 1 Pa, leading to impractical growth rates).[1]
-
Maximum Safe Temp: 100°C - 110°C (Above this, the rate of thermally induced oligomerization increases exponentially).[1]
Technical Insight:
Ir(acac)(CO)₂ sublimes (Solid
The Optimization Logic: You must balance Vapor Flux (driven by Thermodynamics) against Precursor Lifetime (driven by Kinetics).[1]
Figure 1: The trade-off matrix. Increasing temperature boosts flux linearly but risks exponential degradation of the source material.
Module 2: Troubleshooting Flux Instability
Q: My deposition rate was stable, but now it has dropped significantly. Is the canister empty?
A: Likely not. You are probably experiencing Source Sintering or Channeling .[1]
The Phenomenon: Ir(acac)(CO)₂ is a crystalline solid.[1]
-
Channeling: The carrier gas drills "tunnels" through the powder.[1] Once a tunnel forms, the gas bypasses the solid, failing to saturate.[1]
-
Sintering: If
is too high, the surface of the powder grains recrystallizes or slightly decomposes, forming a "crust" that locks the volatile material inside.[1]
Protocol: The Saturation Verification (The "Delta-F" Test) To confirm if your source is delivering saturated vapor, perform this test without opening the chamber.[1]
-
Establish Baseline: Set Carrier Gas Flow (
) to 50 sccm. Measure Deposition Rate ( ). -
Double Flow: Increase Carrier Gas Flow (
) to 100 sccm. -
Analyze Result (
):
Corrective Action:
-
Mechanical: "Fluff" the precursor (agitate the canister) to break channels.[1]
-
Thermal: Decrease
by 5°C to prevent crust formation, even if it means lower instantaneous rate.
Module 3: Line Management & The "Delta-T" Rule
Q: I see particles on my substrate or clogging in the valves. Why?
A: You have violated the Delta-T Rule .[1]
Precursor vapor will condense at the coldest point in the system. If your valve or line is even 1°C cooler than your canister, the Ir(acac)(CO)₂ will solidify there.[1]
The Mandatory Gradient: You must maintain a positive temperature gradient from source to chamber.[1]
| Component | Recommended Temp Setting | Reasoning |
| Source Canister ( | 80°C - 100°C | Generates vapor.[1][3] |
| Manifold/Valves | Prevents condensation in complex geometries.[1] | |
| Delivery Lines | Ensures vapor remains gaseous during transport.[1] | |
| Reactor Walls | Prevents parasitic deposition on chamber walls.[1] |
Module 4: Precursor Health Indicators
Q: The precursor in the bubbler has changed color. Is it still good?
A: Use the table below to diagnose the chemical state of your iridium source.
| Visual Indicator | Chemical State | Action Required |
| Bright Yellow/Orange | Pristine Ir(acac)(CO)₂ | Normal operation.[1] |
| Dark Orange/Brown | Surface Oxidation / Minor Aging | Usable, but check flux stability.[1] |
| Black/Tar-like | Decomposed (Metallic Ir + Carbon) | STOP. The source is dead.[1] Clean canister immediately. |
| White Residue | Ligand Loss (Acetylacetone) | Check for air leaks (moisture ingress).[1] |
Scientific Context: The darkening is caused by the loss of CO ligands and the formation of Iridium-Carbon clusters.[1] This process is irreversible.[1] Once the material turns black, it has essentially become non-volatile metallic iridium and carbon soot [1].[1]
Experimental Workflow: Optimization Protocol
Follow this logic flow to dial in your specific process window.
Figure 2: Step-by-step temperature tuning protocol. Note the hard stop at 110°C to preserve precursor integrity.
References
-
Vapor Pressure & Thermodynamics: Igumenov, I. K., et al. "Vapor pressure of some volatile iridium(I) compounds with carbonyl, acetylacetonate and cyclopentadienyl ligands."[1] Journal of Chemical Thermodynamics. (Provides the foundational vapor pressure data and sublimation enthalpy for Ir(acac)(CO)₂).
-
CVD Process Overview: Vargas, J. R., et al. "Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium."[1] Materials Transactions. (Reviews the decomposition pathways and deposition kinetics).
-
Precursor Chemistry: Helfenbein, B., et al. "Thermal properties of Iridium precursors."[1] (Discussion on the stability limits of dicarbonyl complexes). [1]
Preventing decomposition of dicarbonyl iridium acetylacetonate in storage
This is a technical support guide for Dicarbonyl(acetylacetonato)iridium(I) (CAS: 14023-80-4), commonly referred to as Ir(CO)₂acac .
Product: Dicarbonyl(acetylacetonato)iridium(I) CAS: 14023-80-4 Formula: Ir(CO)₂(C₅H₇O₂) Support Tier: Level 3 (Senior Application Scientist)
Part 1: The "Bronze Standard" – Baseline Characteristics
Before troubleshooting, you must establish the baseline for "good" material. Unlike its Rhodium analogue (which is green) or Iridium(III) species (which are yellow/orange), pure Ir(I) dicarbonyl acetylacetonate has a distinct appearance.
| Parameter | Specification | Failure Indicator (Decomposition) |
| Appearance | Crystalline Solid | Powder / Amorphous clumps |
| Color | Bronze / Copper-Brown | Black (Oxidation to IrO₂)Yellow/Orange (Oxidation to Ir(III))Greenish (Moisture/Hydrolysis or Rh contamination) |
| Solubility | Soluble in Benzene, THF, Acetone | Insoluble precipitates (Oligomers/Oxides) |
| Volatility | Sublimes (CVD Precursor) | Loss of mass / Material migration in storage |
Part 2: Critical Storage Protocols (The "Why" & "How")
Q: The SDS says "store at room temperature," but my colleague insists on the freezer. Who is right?
A: Your colleague is practicing "defensive storage," but the SDS is technically correct—with a caveat.
The Mechanism: Ir(CO)₂acac is chemically stable at ambient temperatures (20–25°C) if the atmosphere is strictly controlled. However, it has a high vapor pressure for a solid (it sublimes).
-
Room Temp Risk: In a standard vial at 25°C, the compound constantly sublimates and redeposits on the cap/walls. If the seal is imperfect, this "creeping" increases surface area exposure to oxygen/moisture.
-
Freezer Benefit: Cold storage (2–8°C) suppresses sublimation, keeping the material compact and reducing the kinetic rate of any potential decarbonylation (loss of CO ligands).
Recommendation: Store at 2–8°C (Refrigerated) in a taped, inert-gas-filled vial . Allow it to warm to room temperature before opening to prevent condensation, which is the true enemy.
Q: I found "black specks" in my precursor. Is it still usable for ALD/CVD?
A: No. The black specks are likely Iridium Oxide (IrO₂) or metallic Iridium clusters.
The Causality: Ir(I) is electron-rich and prone to oxidative addition.
-
Oxygen Attack:
attacks the Ir center, oxidizing it from Ir(I) to Ir(III) or Ir(IV). -
Ligand Loss: This oxidation often destabilizes the Ir-CO bonds, leading to CO release.
-
Nucleation: The resulting oxidized species (IrO₂) aggregates into black, insoluble particles.
Impact on Experiment: In CVD/ALD, these specks will not sublime. They remain in the bubbler/crucible, causing inconsistent flux rates and potential particle contamination on your wafer. Recrystallization or sublimation purification is required.
Part 3: Troubleshooting & Diagnostics
Q: My material has turned from Bronze to a dull Yellow-Orange. What happened?
A: You are likely seeing partial oxidation to an Ir(III) species. Pure Ir(III) acetylacetonate [Ir(acac)₃] is yellow-orange.[1] If your bronze Ir(I) precursor was exposed to air slowly, it may have oxidized to an Ir(III) intermediate rather than fully decomposing to black IrO₂.
-
Action: Check solubility. If it is still fully soluble in organic solvents, you might be able to use it for bulk synthesis, but it is unfit for precise CVD/ALD applications where volatility curves must be exact.
Q: The material is "migrating" to the top of the vial. How do I stop this?
A: This is sublimation-driven migration. Ir(CO)₂acac is designed to be volatile.
-
Seal Integrity: Ensure the vial cap has a PTFE liner, not just paper/foil.
-
Thermal Gradient: Never store the vial where the bottom is warmer than the top (e.g., near equipment exhaust). This drives sublimation from the warm bottom to the cool cap.
-
Secondary Containment: Store the vial inside a secondary jar containing desiccant and an oxygen scavenger.
Part 4: Handling & Recovery Workflows
Workflow 1: The "Safe Transfer" Protocol (Glovebox to Bench)
Avoids air exposure during loading.
Figure 1: Safe handling workflow to prevent hydrolysis and oxidation during transfer.
Workflow 2: Decomposition Pathways
Understanding the enemy.
Figure 2: Decomposition pathways. Note that thermal decomposition is desired inside the reactor but disastrous in storage.
Part 5: Emergency Recovery (Purification)
Can I save degraded material? If you have significant "black speck" contamination but the bulk is still bronze:
-
Sublimation (Preferred):
-
Set up a cold-finger sublimation apparatus.
-
Vacuum: < 0.1 Torr.
-
Oil Bath Temp: 60–80°C (Start low). Ir(CO)₂acac is volatile.
-
Result: Pure bronze crystals will grow on the cold finger; black IrO₂ remains at the bottom.
-
-
Filtration (Alternative):
-
Dissolve in dry benzene or THF (inside glovebox).
-
Filter through a 0.2 µm PTFE syringe filter to remove insoluble IrO₂.
-
Evaporate solvent. Note: This yields a powder, not crystals, which may have different sublimation kinetics.
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (Acetylacetonato)dicarbonyliridium(I). Retrieved from
-
Strem Chemicals. (n.d.). Product Detail: Dicarbonyl(acetylacetonato)iridium(I), 98%.[2][3] Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: (Acetylacetonato)dicarbonyliridium (I). Retrieved from
-
Morozova, N. B., et al. (2010). Operando study of iridium acetylacetonate decomposition. Physical Chemistry Chemical Physics.[4] Retrieved from
-
ChemicalBook. (n.d.). 14023-80-4 Product Information. Retrieved from
Sources
- 1. Iridium acetylacetonate - Wikipedia [en.wikipedia.org]
- 2. 14023-80-4 CAS Manufactory [m.chemicalbook.com]
- 3. 二羰基乙酰丙酮铑 (I) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Operando study of iridium acetylacetonate decomposition on amorphous silica–alumina for bifunctional catalyst preparation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Ir(acac)(CO)₂ Solubility Optimization
Product: Dicarbonyl(acetylacetonato)iridium(I) [Ir(acac)(CO)₂] CAS: 14023-80-4 Context: Precursor for CVD, ALD, and homogeneous catalysis.
Executive Summary
You are likely reading this because your Ir(acac)(CO)₂ is not dissolving in hexanes, heptane, or other aliphatic hydrocarbons, or it appears to be precipitating as a black solid.
The Core Reality: Ir(acac)(CO)₂ is a square-planar d⁸ complex. While theoretically "soluble" in organic media, it suffers from two distinct failure modes in non-polar solvents:
-
Thermodynamic Stacking: The planar molecules form strong intermolecular
- or metallophilic (Ir Ir) stacks, effectively acting like a polymer that resists solvation in straight-chain alkanes. -
Oxidative Decomposition: In the presence of air, Ir(I) oxidizes to insoluble Ir(III)/Ir(IV) oxides (IrOₓ), often mistaken for "solubility issues."
This guide provides the protocols to distinguish between these two states and solvate the compound effectively.
Module 1: Diagnostic Flowchart
Is it insoluble, or is it dead?
Before adding more solvent, you must diagnose the state of your material. Ir(acac)(CO)₂ is distinctively yellow/orange .[1] Any deviation indicates chemical change, not just physical insolubility.
Figure 1: Diagnostic logic for determining if the issue is physical (solubility) or chemical (decomposition).
Module 2: Solvent Engineering Strategy
The Problem with Alkanes (Hexane/Heptane):
Ir(acac)(CO)₂ molecules are flat. In non-aromatic solvents, they pack efficiently like plates (stacking interactions). Alkanes lack the
The Solution: Aromaticity & Polarity Matching To dissolve Ir(acac)(CO)₂, you must use a solvent that competes with the intermolecular stacking forces.
Solvent Selection Matrix
| Solvent Class | Representative | Performance | Technical Note |
| Aliphatics | Hexane, Pentane | Poor | Promotes aggregation. Use only for precipitation/washing. |
| Aromatics | Toluene, Benzene | Excellent | |
| Chlorinated | DCM, Chloroform | Good | High solubility, but risk of oxidative addition (Cl-abstraction) over long periods. |
| Ethers | THF, Et₂O | Moderate | Good solubility, but coordinating oxygens can compete with CO ligands, potentially altering reactivity. |
Application Scientist Tip:
If your protocol requires hexanes (e.g., for a specific flow rate or column), you must use a Doping Strategy . Add 5-10% Toluene to your Hexane. This small aromatic fraction is often enough to "cap" the stacks and maintain solubility without significantly altering the bulk polarity.
Module 3: Dissolution & Handling Protocol
Objective: Prepare a stable, high-concentration stock solution without inducing decomposition.
Reagents:
-
Ir(acac)(CO)₂ (Sublimed grade preferred).
-
Anhydrous Toluene (degassed).
-
Argon or Nitrogen line.
Workflow:
-
Inert Environment: Weigh the Ir(acac)(CO)₂ inside a glovebox or under a rapid flow of inert gas.
-
Why? Ir(I) is electron-rich and reacts with atmospheric O₂ to form insoluble Iridium oxides (the "Black Death").
-
-
Solvent Addition (The "Wet-out"): Add a small volume of Toluene first (wet the crystals), then add the bulk solvent.
-
Why? High local concentration of aromatics helps break the initial crystal lattice energy.
-
-
Mechanical Disruption: Sonication (35-40 kHz) for 5-10 minutes is superior to stirring.
-
Why? Acoustic cavitation provides the localized energy needed to overcome the lattice enthalpy of the stacked planar dimers.
-
-
Filtration (Optional but Recommended): Filter through a 0.2 µm PTFE syringe filter.
-
Why? Removes any pre-existing oxidized micro-particulates that act as nucleation sites for further precipitation.
-
Figure 2: Standard Operating Procedure for preparing stable Ir(acac)(CO)₂ solutions.
Module 4: Frequently Asked Questions (FAQ)
Q1: My solution was yellow, but turned dark green/black after 2 hours. Can I save it? A: No. The color change indicates oxidation of the Ir(I) center to Ir(III/IV) species or the formation of colloidal iridium clusters. This is irreversible. You must discard the solution. To prevent this, ensure your solvents are rigorously degassed (sparged with Ar/N₂ for 20 mins) and stored under inert gas.
Q2: I need to purify my Ir(acac)(CO)₂ before dissolving. Should I recrystallize it? A: Avoid recrystallization if possible. Recrystallization exposes the complex to solvent impurities and heat, increasing oxidation risk. Better Method: Sublimation .[2] Ir(acac)(CO)₂ sublimes cleanly at 60-80°C under dynamic vacuum (<0.1 Torr). This yields ultra-pure bright yellow crystals that dissolve much faster than the crude material.
Q3: Can I use acetone? A: It is not recommended. While solubility is high, acetone contains dissolved oxygen (hard to degas completely) and can undergo aldol condensation catalyzed by trace metal species. Stick to Toluene or DCM.
Q4: Why does the literature say it's soluble in hexane, but it won't work for me? A: "Soluble" is relative. Literature often refers to dilute concentrations (mM range) for spectroscopy. For synthetic or CVD applications (0.1 M+), the stacking interactions dominate, rendering it kinetically insoluble in pure alkanes.
References
-
Sigma-Aldrich. Product Specification: (Acetylacetonato)dicarbonyliridium(I).Link
-
Strem Chemicals. Catalog: Iridium Carbonyls and Precursors.Link
- B. G. Tsurumi et al. "Thermal properties and CVD of Iridium Precursors." Journal of The Electrochemical Society.
- Kaesz, H. D., et al. "Synthesis and structure of metal carbonyls." Inorganic Syntheses. (General handling of air-sensitive Ir-carbonyls).
- Gmelin Handbook of Inorganic Chemistry.Ir: Iridium Organometallic Compounds. (Authoritative source on solubility and physical properties of Ir-acac complexes).
Sources
Minimizing oxygen impurities when using Ir(acac)(CO)2 for metallic iridium
The following guide is structured as a specialized Technical Support Center response. It prioritizes the "Why" (mechanistic understanding) before the "How" (protocols), ensuring you can troubleshoot root causes rather than just symptoms.
Topic: Minimizing Oxygen Impurities in Ir(acac)(CO)₂ Precursor Systems Ticket ID: IR-CVD-OPT-042 Status: Open / Technical Advisory[1]
Executive Summary & Core Mechanism
The Challenge: You are using Acetylacetonatodicarbonyliridium(I) — Ir(acac)(CO)₂.[1] While this precursor is favored for its volatility and lower decomposition temperature compared to Ir(acac)₃, it carries a high native oxygen load (two Oxygen atoms in the acac ligand and two in the CO ligands).[1]
The Root Cause of Oxygen Impurity: Oxygen contamination in your metallic film rarely comes from "trapped" gas.[1] It is a chemical residue resulting from incomplete ligand hydrogenolysis .[1]
-
The CO Ligands: These generally desorb cleanly as gas at relatively low temperatures (
).[1] -
The acac Ligand (The Culprit): The acetylacetonate ring is stable.[1] If the deposition temperature (
) is too low, the ring does not detach.[1] If is too high without sufficient Hydrogen, the ring "cracks" on the surface, incorporating Oxygen and Carbon into the metal lattice.[1]
The Solution: You must drive the reaction towards Hydrogenolysis (forming volatile H(acac)) rather than Pyrolysis (forming non-volatile oxides/carbides).[1]
Mechanistic Pathway Diagram
The following diagram illustrates the critical competition between clean desorption and impurity incorporation.[1]
Caption: Figure 1. The "Fork in the Road": Oxygen impurities occur when the acac ligand cracks (Pyrolysis) instead of leaving intact (Hydrogenolysis).[1]
Troubleshooting Guide (Diagnostic Matrix)
Use this matrix to diagnose specific impurity signatures.
| Symptom | Probable Cause | Corrective Action |
| High Oxygen (>2 at%) | Incomplete Reduction | The acac ligand is not being hydrogenated.[1] Increase H₂ partial pressure . Ensure H₂/Precursor ratio is >100:1. |
| High Carbon + Oxygen | Thermal Cracking | |
| High Resistivity | Grain Boundary Oxidation | Post-deposition oxidation.[1] The film is porous.[1] Anneal in H₂/Ar at 400°C for 30 min immediately after growth. |
| IrO₂ Phase Detected | Leak / Oxidizer | You are operating in an oxidizing regime.[1] Check background leak rate . Ensure no O₂ is used (unless doing oxidative stripping cycles).[1] |
Validated Experimental Protocol
This protocol is designed for a Low-Pressure Chemical Vapor Deposition (LPCVD) setup.[1] It minimizes oxygen by ensuring the kinetic favorability of ligand removal.[1]
A. Precursor Delivery Parameters
-
Precursor: Ir(acac)(CO)₂ (Solid).[1]
-
Source Temperature (
): 100°C – 110°C.-
Why: This provides sufficient vapor pressure without thermally degrading the precursor in the delivery line.[1]
-
-
Carrier Gas: High-purity Argon (Ar) or Nitrogen (N₂).[1]
-
Line Temperature: 120°C (Must be
to prevent condensation).
B. Reactor Parameters (The "Gold Standard")
-
Substrate Temperature (
): 280°C – 350°C .[1] -
Reaction Gas: Pure Hydrogen (H₂).[1]
-
Pressure: 1 – 10 Torr.[1]
-
H₂ Flow Rate: Excess (e.g., 100–500 sccm depending on reactor volume).[1]
C. Step-by-Step Workflow
-
Leak Check: Pump reactor to base pressure (
Torr). If base pressure is high, background moisture will oxidize the film immediately.[1] -
Substrate Bake: Heat substrate to 400°C under H₂ flow for 15 mins to remove native oxides.
-
Stabilization: Lower temp to
(e.g., 320°C). Stabilize flows. -
Deposition: Introduce Precursor vapor + H₂.[1]
-
Cool Down: Stop precursor flow. Maintain H₂ flow until
to prevent surface oxidation upon air exposure.[1]
Frequently Asked Questions (FAQs)
Q: Can I use Oxygen (O₂) as a co-reactant to "burn off" the carbon? A: Only with extreme caution.[1] While O₂ can remove carbon (oxidative stripping), Ir(acac)(CO)₂ is very sensitive to oxidation.[1] Introducing O₂ often leads to the formation of Iridium Oxide (IrO₂) or mixed phases [3].[1] For pure metallic iridium, H₂ reduction is the safer, self-limiting pathway.[1]
Q: Why is Ir(acac)(CO)₂ preferred over Ir(acac)₃ if oxygen is a concern? A: Volatility.[1][2] Ir(acac)₃ requires much higher source temperatures (~180°C+) to sublime, which can lead to precursor degradation in the lines.[1] Ir(acac)(CO)₂ sublimes easily at ~100°C, offering better transport control, provided you manage the reduction chemistry correctly [2].[1]
Q: My film is black/dark. Is this Oxygen contamination? A: Not necessarily.[1] "Iridium Black" (finely divided iridium powder) appears black due to morphology, even if chemically pure.[1] However, if the film is smooth and dark, it likely indicates high Carbon/Oxygen content causing high resistivity.[1] Verify with XPS (X-ray Photoelectron Spectroscopy).[1]
Q: What is the role of the CO ligand in contamination? A: Minimal.[1] The Ir-CO bond is weaker than the Ir-acac bond.[1] The CO groups usually desorb first and cleanly.[1] The "Oxygen Impurity" almost always originates from the breakdown of the acac chelate ring [1].[1]
References
-
Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Source: ResearchGate / Materials Science Reviews.[1] Context: Establishes the temperature windows (250-400°C) and the necessity of Hydrogen for metallic films versus Oxygen for oxide films. Link:
-
Volatile Iridium and Platinum MOCVD Precursors: Chemistry and Thermal Properties. Source: MDPI (Coatings Journal).[1] Context: Details the decomposition mechanism of Ir(acac)(CO)₂, noting that vapor decomposition begins ~200°C and H₂ is required to prevent carbon/oxygen incorporation. Link:[1]
-
Phase control of iridium and iridium oxide thin films in atomic layer deposition. Source: KAIST / AIP Publishing.[1] Context: Demonstrates how the O₂/Ar ratio controls the phase transition between Ir and IrO₂, proving that O₂ exclusion is critical for metallic phases.[1] Link:[1]
Sources
Validation & Comparative
Crystal Engineering & CVD Performance: Dicarbonyl(2,4-pentanedionato)iridium(I)
Executive Summary
In the development of high-purity iridium thin films for aerospace and microelectronics, Dicarbonyl(2,4-pentanedionato)iridium(I) (Ir(acac)(CO)₂) serves as a critical "Vitruvian" precursor. Unlike its trivalent counterpart Ir(acac)₃, this Ir(I) complex balances high volatility with oxidative stability. This guide analyzes its crystallographic data to explain its superior Chemical Vapor Deposition (CVD) performance, focusing on the structural causality between square-planar stacking and sublimation thermodynamics .
Crystallographic Profile & Structural Analysis
The performance of Ir(acac)(CO)₂ is dictated by its solid-state packing. Unlike the discrete, spherical molecular packing of octahedral Ir(III) complexes, Ir(acac)(CO)₂ adopts a square-planar geometry that facilitates unique metallophilic interactions.
Comparative Crystal Data: Ir(I) vs. Ir(III)
| Parameter | Ir(acac)(CO)₂ (Target) | Ir(acac)₃ (Alternative) | Ir(hfac)(CO)₂ (Fluorinated Alt.) |
| Formula | Ir(C₅H₇O₂)(CO)₂ | Ir(C₅H₇O₂)₃ | Ir(C₅HF₆O₂)(CO)₂ |
| Geometry | Square Planar ( | Octahedral ( | Square Planar ( |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | |||
| Lattice | 6.4798(5) | 13.96 | 8.680(4) |
| Lattice | 7.7288(5) | 13.56 | 18.951(1) |
| Lattice | 9.1629(10) | 16.58 | 6.491(3) |
| Stacking | Columnar Ir-Ir Stacking | None (Van der Waals) | Distorted Stacking |
| Ref | [1, 4] | [6] | [4] |
The "Stacking Paradox" in Volatility
Expertise Insight: The defining feature of the Ir(acac)(CO)₂ crystal structure is the formation of infinite linear chains of Iridium atoms along the crystallographic axis.
-
Mechanism: The
orbitals of adjacent Ir centers overlap, creating a weak metal-metal bond (metallophilic interaction). -
Causality: This stacking increases the lattice energy significantly compared to a purely Van der Waals solid.
-
Impact: While higher lattice energy typically reduces volatility, Ir(acac)(CO)₂ remains more volatile than Ir(acac)₃ due to its significantly lower molecular weight (347 vs. 489 g/mol ) and the removal of steric bulk. However, the stacking energy does raise the sublimation temperature higher than would be expected for a monomer of its size, creating a "self-limiting" volatility that prevents premature decomposition in CVD lines [1, 5].
Performance Comparison: CVD Process Window
The crystal structure directly influences the operational window for thin-film deposition.
| Performance Metric | Ir(acac)(CO)₂ | Ir(acac)₃ | Operational Implication |
| Sublimation Temp ( | 80–100 °C (Vacuum) | 180–220 °C | Ir(acac)(CO)₂ allows for lower energy consumption and reduced thermal stress on delivery lines. |
| Decomposition Temp ( | ~240–300 °C | >350 °C | Ir(acac)(CO)₂ enables deposition on temperature-sensitive substrates (e.g., polymers). |
| Film Purity | High (Clean ligand loss) | Moderate (Carbon incorporation) | The CO ligands in Ir(acac)(CO)₂ are labile, leaving the surface cleanly compared to the bulky acac ligands of the trimer. |
| Air Stability | Moderate | High | Ir(acac)(CO)₂ requires inert handling to prevent oxidation of the Ir(I) center before deposition. |
Experimental Protocols
A. Synthesis & Purification Workflow
To obtain diffraction-quality crystals or high-purity CVD precursor, a stepwise carbonylation of IrCl₃ is required. Direct reaction is inefficient; the cyclooctadiene (COD) intermediate is crucial for ligand exchange kinetics.
Figure 1: Synthetic pathway transforming Iridium(III) chloride into the target Iridium(I) dicarbonyl precursor, highlighting the intermediate dimer isolation steps [2, 8].
B. Crystallization for XRD Analysis
Trustworthiness: This protocol relies on sublimation rather than solvent recrystallization to rule out solvent inclusion (solvates), which distorts the native packing structure relevant to CVD.
-
Purification: Place crude Ir(acac)(CO)₂ in a gradient sublimation tube.
-
Conditions: Apply dynamic vacuum (
Torr). Heat the source zone to 85°C . Keep the deposition zone at 25°C . -
Growth: Allow crystals to grow over 48 hours. The slow mass transport favors the formation of the thermodynamic triclinic polymorph.
-
Verification: Select a needle-like crystal (characteristic of the columnar stacking axis) for mounting.
C. XRD Data Collection Strategy
-
Temperature: Collect data at 100 K . Room temperature data often suffers from high thermal motion of the carbonyl ligands, obscuring precise bond lengths.
-
Focus: Refine the Ir-Ir distance specifically. In the triclinic cell, look for the shortest contact along the a-axis (or stacking axis). A distance of < 3.30 Å confirms the metallophilic interaction [1].[1]
References
-
Vikulova, E. S., et al. (2021). "Vitruvian" precursor for gas phase deposition: structural insights into iridium β-diketonate volatilities. Physical Chemistry Chemical Physics. Link
-
Shapley, J., et al. (1979). X-Ray crystal structure and dynamic behaviour of [Ir4(CO)11(CNBut)]. Journal of the Chemical Society.[2] Link
-
Sigma-Aldrich.[3] (n.d.). (Acetylacetonato)dicarbonyliridium(I) Product Sheet. Link
-
Isakova, V. G., et al. (2000). Crystal structure and thermal properties of (1,1,1,5,5,5-hexafluoropentanoato-4)··(dicarbonyl)iridium(I).[4][3][5] Journal of Structural Chemistry. Link
-
Morozova, N. B., et al. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials. Molecules. Link
-
Davydova, E. I., et al. (2005). Volatile compounds of iridium(I): Synthesis and thermal properties. Journal of Thermal Analysis and Calorimetry. Link
-
Materials Project. (n.d.). Iridium Crystal Structure Data. Link
-
Google Patents. (2014). Method for preparing dicarbonyl iridium acetylacetonate (CN104230999A). Link
Sources
- 1. Crystal structure of lead(ii) acetylacetonate and the structure of the acetylacetone solvated lead(ii) ion in solution studied by large-angle X-ray scattering - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Dicarbonyl(acetylacetonato)rhodium(I) - Wikipedia [en.wikipedia.org]
- 3. (Acetylacetonato)dicarbonyliridium(I) 14023-80-4 [sigmaaldrich.com]
- 4. (Acetylacetonato)dicarbonyliridium(I) | CAS 14023-80-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. colonialmetals.com [colonialmetals.com]
Mass spectrometry fragmentation patterns of Ir(acac)(CO)2
Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Ir(acac)(CO)₂
Part 1: Executive Summary & Strategic Context
Ir(acac)(CO)₂ (Dicarbonyl(acetylacetonato)iridium(I)) is a premier precursor for Chemical Vapor Deposition (CVD) and catalysis, valued for its volatility and low-temperature decomposition profiles. However, its lability—specifically the rapid dissociation of carbonyl ligands—presents unique challenges in analytical characterization compared to the more robust Ir(III) analogues like Ir(acac)₃ .
This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of Ir(acac)(CO)₂. Unlike standard spectral libraries that offer static snapshots, we dissect the dynamic fragmentation pathways (EI vs. ESI) to equip you with the diagnostic criteria needed for rigorous purity assessment and structural validation.
Part 2: Mechanistic Fragmentation Analysis
The mass spectral signature of Ir(acac)(CO)₂ is defined by two competing factors: the isotopic fingerprint of Iridium and the stepwise lability of carbonyl ligands .
The Iridium Isotope Effect
Before analyzing fragmentation, one must validate the molecular ion using the Iridium isotope pattern. Iridium exists as two stable isotopes:
-
¹⁹¹Ir (37.3%)
-
¹⁹³Ir (62.7%)
Diagnostic Rule: Every iridium-containing fragment will exhibit a characteristic "doublet" appearance with an approximate 3:5 intensity ratio . This is your primary self-validating check against organic contaminants.
The Fragmentation Cascade (Electron Ionization - 70 eV)
Under hard ionization (EI), Ir(acac)(CO)₂ undergoes a predictable decay. The square-planar Ir(I) center weakly holds the
-
Step 1: Molecular Ion Survival (Low Probability): The parent ion
(m/z ~348/350) is often weak or absent in standard 70 eV EI spectra due to rapid CO ejection. -
Step 2: Sequential Decarbonylation: The primary pathway involves the sequential loss of two neutral CO molecules (28 Da each).
- (Often the Base Peak)
-
Step 3: Ligand Degradation: The remaining
species (m/z ~292/294) fragments further via methyl radical loss ( ) or ketene ejection.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, color-coded for energy states (Red = High Energy/Unstable, Green = Stable Fragment).
Caption: Stepwise decarbonylation pathway of Ir(acac)(CO)₂ under Electron Ionization (EI).
Part 4: Comparative Performance Guide
This section objectively compares Ir(acac)(CO)₂ against its primary alternatives in CVD and analysis contexts.
Table 1: Analytical Profile Comparison
| Feature | Ir(acac)(CO)₂ (Target) | Ir(acac)₃ (Alternative) | Rh(acac)(CO)₂ (Analog) |
| Oxidation State | Ir(I) (d⁸, Square Planar) | Ir(III) (d⁶, Octahedral) | Rh(I) (d⁸, Square Planar) |
| Molecular Weight | ~348.3 Da | ~489.5 Da | ~258.0 Da |
| EI-MS Base Peak | m/z 292 | m/z 390 | m/z 202 |
| Stability (Source) | Low: Loses CO <100°C. | High: Stable up to >200°C. | Moderate: Similar CO loss. |
| Ionization Pref. | Soft (ESI/FD) recommended for MW confirmation. | Hard (EI) acceptable.[1] | Soft (ESI) recommended. |
| CVD Utility | Low-temp deposition (<300°C).[2] | High-temp deposition (>400°C). | Analogous Rh deposition. |
Performance Insight:
-
For Structural Confirmation: Do not rely on EI-MS alone for Ir(acac)(CO)₂. The molecular ion is fleeting.[3] Use Field Desorption (FD) or Cold-Spray ESI to preserve the
. -
For Purity Analysis: EI-MS is superior. Impurities (like free acetylacetone or organic solvents) are easily distinguished from the heavy, isotope-patterned Iridium fragments.
Part 5: Validated Experimental Protocol
Objective: Obtain a definitive mass spectrum of Ir(acac)(CO)₂ without thermal degradation in the source.
Methodology: Cold-Flow Direct Infusion ESI-MS
-
Sample Preparation (Inert Atmosphere):
-
Rationale: Ir(I) complexes can oxidize to Ir(III) species in air, confusing the spectrum.
-
Dissolve 1 mg Ir(acac)(CO)₂ in 1 mL anhydrous Dichloromethane (DCM) inside a glovebox.
-
Dilute to 10 µg/mL with anhydrous Acetonitrile (MeCN) immediately prior to injection. Note: MeCN can coordinate to Ir, potentially showing [M+MeCN]+ adducts.
-
-
Instrument Parameters (Soft Ionization):
-
Source: Electrospray Ionization (ESI) - Positive Mode.
-
Capillary Voltage: 3.0 kV (Keep low to prevent discharge).
-
Source Temperature: < 100°C (CRITICAL).
-
Why? Temperatures >150°C will induce thermal decarbonylation before ionization, mimicking the EI fragmentation pattern.
-
-
Cone Voltage: 15-20 V.
-
Why? High cone voltage acts like collision energy (CID), stripping CO ligands. Keep this "soft" to see the parent ion.
-
-
-
Data Validation (The "Doublet Check"):
-
Scan Range: m/z 100–1000.
-
Locate m/z ~349 ([M+H]+) or ~371 ([M+Na]+).
-
Zoom in: Verify the ¹⁹¹Ir/¹⁹³Ir isotopic split. If the peak is a singlet, it is not Iridium.
-
References
-
NIST Chemistry WebBook. Iridium, dicarbonyl(2,4-pentanedionato-O,O')-. Standard Reference Data. [Link]
-
Kaichev, V. V., et al. (2021). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects. MDPI, Molecules. [Link]
-
Save My Exams. Mass Spectrometry Fragmentation Patterns (HL). [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
Sources
Technical Guide: Comparative Analysis of Ir(acac)(CO)₂ vs. Iridium(I)-COD Precursors
This guide provides an in-depth technical comparison between Dicarbonyl(acetylacetonato)iridium(I) (Ir(acac)(CO)₂) and Iridium(I) bis(cyclooctadiene) complexes (primarily the [Ir(COD)Cl]₂ dimer and its derivatives).
Executive Summary & Core Distinction
For the application scientist, the choice between Ir(acac)(CO)₂ and Ir(COD)-based precursors (e.g., [Ir(COD)Cl]₂, [Ir(COD)(OMe)]₂) is rarely about simple activity; it is a fundamental choice between ligand stability and coordination site availability .
-
Ir(acac)(CO)₂ is a thermodynamically robust complex. It is preferred for reactions requiring high thermal stability, vapor phase applications (MOCVD), or carbonylation chemistries where CO dissociation is the rate-limiting gating mechanism.
-
Ir(COD) complexes are kinetically labile precatalysts . The cyclooctadiene (COD) ligand functions as a "coordination mask." Under reductive conditions, COD is hydrogenated and ejected, exposing "naked" Ir(I/III) sites. This makes them the gold standard for hydrogenation, C-H activation, and hydrosilylation.
Structural & Electronic Properties[1]
Understanding the ligand field environment is critical for predicting catalyst behavior.
| Feature | Ir(acac)(CO)₂ | [Ir(COD)Cl]₂ / [Ir(COD)(OMe)]₂ |
| Geometry | Square Planar ( | Square Planar (Dimer) |
| Ligand Type | CO: Strong | COD: Diene ( |
| Electron Count | 16e⁻ (Stable) | 16e⁻ (per Ir center) |
| Lability | Low. CO binds tightly. Dissociation requires thermal energy or photolysis. | High. COD is easily displaced by phosphines or removed via hydrogenation. |
| Redox Stability | High. Resistant to oxidation in air. | Moderate. Air-stable as solid; sensitive in solution. |
| Primary Utility | Carbonylation, Hydroformylation, MOCVD | Hydrogenation, C-H Borylation, Hydrosilylation |
Mechanistic Implication: The "Activation Penalty"
-
Ir(acac)(CO)₂ requires an "activation penalty" to open a coordination site (loss of CO). This prevents catalyst decomposition but slows initiation at low temperatures.
-
Ir(COD) complexes undergo irreversible activation . Once COD is hydrogenated to cyclooctane (COA), it cannot re-bind. This drives the reaction forward but risks forming inactive Ir-black colloids if stabilizing ligands (e.g., phosphines, N-heterocyclic carbenes) are not present.
Comparative Performance: Case Studies
Case Study A: C-H Activation & Borylation
Analysis: The iridium-catalyzed C-H borylation of arenes (Ishiyama-Miyaura reaction) relies on the formation of an electron-rich, coordinatively unsaturated tris(boryl)iridium species.
-
Why Ir(COD) wins: The COD ligand is rapidly removed, allowing the bulky bipyridine (bpy) or phenanthroline ligands to bind. The resulting active species is highly reactive toward C-H bonds at ambient temperatures.
-
Why Ir(acac)(CO)₂ fails: The CO ligands are strong
-acids. They withdraw electron density from the Ir center, making oxidative addition of the C-H bond (which requires a nucleophilic metal center) kinetically difficult. Furthermore, CO competes with the substrate for binding sites.
Case Study B: Hydroformylation & Carbonylation
-
Standard: Ir(acac)(CO)₂
-
Alternative: [Ir(COD)Cl]₂
Analysis:
In reactions where CO is a reagent (Hydroformylation: Olefin + CO + H₂
-
Why Ir(acac)(CO)₂ wins: It is already stable under CO. The acac ligand can switch between monodentate and bidentate modes (hemilability), assisting in the catalytic cycle without decomposing.
-
Why Ir(COD) is risky: While active, "naked" Ir species generated from COD precursors often aggregate into inactive clusters under high CO pressure unless specific phosphines are used to stabilize them.
Case Study C: Asymmetric Hydrogenation
-
Standard: [Ir(COD)Cl]₂ + Chiral Phosphine (e.g., Crabtree's catalyst precursors)
Analysis:
-
Ir(COD) precursors allow for the in situ generation of cationic Ir species (e.g.,
). Hydrogenation of COD limits the induction period. -
Ir(acac)(CO)₂ is generally unsuitable because the CO ligand poisons the catalyst for hydrogenation. The strong Ir-CO bond prevents H₂ oxidative addition.
Visualizing the Activation Pathways
The following diagram illustrates the divergent activation mechanisms that dictate catalyst selection.
Figure 1: Divergent activation pathways. Ir(COD) relies on irreversible ligand hydrogenation, while Ir(acac)(CO)₂ relies on reversible equilibrium.
Experimental Protocols
Protocol A: Preparation of Active Catalyst for C-H Borylation (Using Ir-COD)
This protocol generates the active species in situ, avoiding isolation of sensitive intermediates.
Reagents:
-
[Ir(COD)(OMe)]₂ (1.5 mol%)
-
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Arene Substrate
Workflow:
-
Inert Handling: In a N₂-filled glovebox, weigh [Ir(COD)(OMe)]₂ (10 mg) and dtbpy (8 mg) into a scintillation vial.
-
Pre-mixing: Add anhydrous THF (2 mL). The solution should turn from yellow to dark brown/green, indicating the displacement of COD and formation of the active tris(boryl) species. Note: Evolution of cyclooctene/cyclooctane may occur.
-
Substrate Addition: Add B₂pin₂ and the arene substrate.
-
Reaction: Seal and heat to 80°C.
-
Validation: Monitor by GC-MS. The disappearance of COD peak and appearance of cyclooctane confirms catalyst activation.
Protocol B: Hydroformylation Screening (Using Ir(acac)(CO)₂)
This protocol utilizes the stability of the acac complex under high pressure.
Reagents:
-
Ir(acac)(CO)₂ (0.1 mol%)
-
Phosphine Ligand (e.g., Xantphos) (0.2 mol%)
-
Olefin Substrate (e.g., 1-Octene)
-
Syngas (CO/H₂ 1:1)
Workflow:
-
Autoclave Loading: Load Ir(acac)(CO)₂ and ligand into a high-pressure stainless steel autoclave.
-
Solvent: Add toluene (degassed).
-
Pressurization: Purge with Syngas 3 times, then pressurize to 20 bar.
-
Activation: Heat to 100°C. Critical Step: Unlike Protocol A, activation here is thermal. The high temperature promotes CO dissociation to allow olefin coordination.
-
Validation: Monitor pressure drop. IR spectroscopy of the liquid phase can verify the retention of the carbonyl signals (approx. 2000 cm⁻¹), confirming the catalyst has not decomposed to Ir-black.
Decision Matrix
Use this matrix to select the appropriate precursor for your specific application.
| Criterion | Choose Ir(acac)(CO)₂ | Choose [Ir(COD)Cl]₂ |
| Reaction Type | Carbonylation, Hydroformylation, Oxidation | Hydrogenation, Hydrosilylation, C-H Activation |
| Operating Temp | High (>100°C) | Low to Moderate (RT - 80°C) |
| Atmosphere | CO / Syngas | H₂ / Inert (N₂, Ar) |
| Catalyst Poisoning | Tolerant to CO poisoning | Highly sensitive to CO (deactivates) |
| Active Species | Electron-deficient (due to CO) | Electron-rich (after COD removal) |
| Vapor Pressure | High (Sublimable) | Low (Non-volatile) |
References
-
Vertex AI Search. (2025). Ir-catalyzed selective 1,2-hydrosilylation of N-heterocycles. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2025). Iridium-Catalyzed Hydrocarboxylation of Olefins with CO2 and H2. National Institutes of Health (PMC). Link
-
Vertex AI Search. (2025). Volatile Iridium and Platinum MOCVD Precursors. MDPI. Link
-
Vertex AI Search. (2025). [Ir(COD)Cl]₂ as a catalyst precursor for intramolecular hydroamination. PubMed. Link
-
Vertex AI Search. (2025). Enantiospecific Synthesis of Planar Chiral Rhodium and Iridium Complexes. National Institutes of Health (PMC). Link
Sources
Benchmarking Ir(acac)(CO)2 against CpIr(CO)2 for thin film quality
As a Senior Application Scientist specializing in thin-film deposition, I frequently benchmark organometallic precursors to optimize Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. For researchers and drug development professionals, the quality of Iridium (Ir) and Iridium Oxide (IrOx) thin films is not just a materials science curiosity—it directly dictates the performance of Microelectrode Arrays (MEAs) used in high-throughput in vitro cardiotoxicity and neurotoxicity screening.
To achieve the high charge injection capacity (CIC) and low impedance required for these biomedical applications, precursor selection is the most critical variable. This guide objectively benchmarks two foundational precursors: Ir(acac)(CO)₂ (Dicarbonylacetylacetonatoiridium(I)) and CpIr(CO)₂ (Cyclopentadienyliridium dicarbonyl).
Mechanistic Profiling: The Chemistry of Precursor Selection
The causality behind film quality lies in the molecular architecture of the precursors and their thermodynamic decomposition pathways.
Ir(acac)(CO)₂: The Low-Temperature Champion Ir(acac)(CO)₂ features a square planar coordination environment where the Ir center is bound to two labile carbonyl (CO) ligands and one bidentate acetylacetonate (acac) ligand[1]. During the initial ALD half-cycle, the CO ligands easily dissociate and leave the surface cleanly as carbon monoxide gas. The remaining acac ligand is already partially oxygenated, which significantly lowers the activation energy required for complete combustion during the subsequent O₂ or O₃ pulse[2]. This allows for highly pure metallic Ir deposition at lower temperatures (225°C – 300°C).
CpIr(CO)₂: The Thermally Robust Alternative CpIr(CO)₂ also utilizes labile CO ligands for initial surface anchoring, but relies on an η⁵-cyclopentadienyl (Cp) ring instead of an acac ligand[3]. The Cp ring is highly aromatic and thermally stable. While this extreme stability prevents premature thermal decomposition (ensuring strict self-limiting ALD behavior rather than parasitic CVD), it introduces a critical challenge: the Cp ring requires aggressive oxidation to fully combust[4]. If the deposition temperature is too low, incomplete combustion leaves graphitic carbon impurities embedded in the film, which acts as scattering centers and increases electrical resistivity.
Quantitative Benchmarking Data
The following table synthesizes the operational parameters and resulting film metrics for both precursors under optimized ALD conditions using an O₃ co-reactant.
| Parameter | Ir(acac)(CO)₂ | CpIr(CO)₂ | Causality / Impact on Workflow |
| Physical State (STP) | Solid (Sublimes ~80°C) | Low-melting solid / Liquid | CpIr(CO)₂ offers easier mass transport; Ir(acac)(CO)₂ requires heated delivery lines to prevent condensation. |
| ALD Temperature Window | 225°C – 300°C | 280°C – 380°C | Acac oxidizes at lower thermal thresholds; the aromatic Cp ring requires higher thermal energy for complete combustion. |
| Growth Rate (Å/cycle) | ~0.3 – 0.5 | ~0.4 – 0.8 | CpIr(CO)₂ exhibits slightly lower steric hindrance post-adsorption, allowing denser packing per cycle. |
| Typical Impurities | Oxygen (if under-reduced) | Carbon (from Cp ring) | Incomplete Cp combustion leaves carbon; incomplete acac reduction leaves transient oxygen species. |
| Film Resistivity | 10 – 15 µΩ·cm | 15 – 25 µΩ·cm | Carbon impurities in Cp-derived films increase electrical resistance, impacting MEA signal-to-noise ratios. |
Mechanistic Pathway Visualization
The diagram below illustrates the divergent surface reaction pathways of both precursors during a standard ALD cycle.
Fig 1: Surface reaction mechanisms of Ir(acac)(CO)₂ and CpIr(CO)₂ during ALD cycles.
Self-Validating Experimental Protocol
To ensure scientific integrity, a deposition protocol cannot rely on blind faith; it must be a self-validating system. The following workflow utilizes in-situ metrology to confirm the success of each chemical step, ensuring the resulting Ir films are viable for biomedical MEA fabrication.
Phase 1: Precursor Delivery & Saturation Validation
-
Load the target substrate (e.g., Al₂O₃-coated silicon) into a hot-wall ALD reactor equipped with an in-situ Quartz Crystal Microbalance (QCM).
-
Heat the Ir(acac)(CO)₂ bubbler to 85°C (or CpIr(CO)₂ to 60°C) using Argon as a carrier gas (50 sccm).
-
Pulse the precursor for 2.0 seconds.
-
Validation Check: Monitor the QCM mass gain. The mass should plateau rapidly, confirming a self-limiting surface saturation (true ALD behavior). If the mass continues to rise linearly, the temperature is too high, resulting in parasitic CVD decomposition.
Phase 2: Purge & Byproduct Evacuation
-
Purge the reactor with Argon (100 sccm) for 5.0 seconds.
-
Validation Check: Utilize a Residual Gas Analyzer (RGA) connected to the exhaust. The m/z = 28 peak (Carbon Monoxide) must drop to baseline, confirming the labile CO ligands have been fully evacuated before the oxidation step.
Phase 3: Ligand Combustion
-
Pulse O₃ (150 g/Nm³) for 3.0 seconds.
-
Validation Check: Monitor the RGA for m/z = 44 (CO₂) and m/z = 18 (H₂O). A sharp spike followed by a return to baseline validates that the acac or Cp ligands have been successfully combusted. Note: For CpIr(CO)₂, if the CO₂ peak is sluggish to return to baseline, the deposition temperature must be increased to overcome the Cp ring's activation energy.
-
Purge with Argon for 5.0 seconds. Repeat the cycle 500 times.
Phase 4: Functional Validation for Drug Screening
-
Remove the coated substrate and perform Cyclic Voltammetry (CV) in a 0.1 M H₂SO₄ electrolyte.
-
Validation Check: Calculate the Electrochemically Active Surface Area (ECSA) by integrating the hydrogen underpotential deposition (H-UPD) region. A high ECSA confirms the Ir film possesses the necessary electrochemical kinetics for sensitive drug-induced action potential recordings.
References
-
Revisiting Ir(CO)3Cl / Structure of Ir(CO)2(acac) . ResearchGate.1
-
Synthesis and Oligomerization of CpM(CO)2 (M = Rh and Ir) . ResearchGate. 3
-
Atomic layer deposition of noble metal oxide and noble metal thin films . Atomiclayerdeposition.com. 2
-
Atomic layer deposition of rhodium and palladium thin film using low-concentration ozone . RSC Publishing. 4
Sources
Safety Operating Guide
Personal protective equipment for handling Dicarbonyl(2,4-pentanedionato)iridium
Topic: Personal Protective Equipment & Handling Guide for Dicarbonyl(2,4-pentanedionato)iridium(I) CAS: 14023-80-4 | Formula: Ir(CO)₂ (acac)
Executive Summary: The Volatility Factor
From the Desk of the Senior Application Scientist: Handling Dicarbonyl(2,4-pentanedionato)iridium(I) requires a shift in mindset from standard solid handling to precursor management . While classified as a solid, this compound is engineered for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Its defining characteristic—and primary hazard—is its ability to sublime (transition directly from solid to gas) at elevated temperatures or under vacuum.
Standard dust masks are insufficient. Your safety protocol must account for inhalation risks of metal-organic vapors and the potential release of Carbon Monoxide (CO) upon thermal decomposition. This guide synthesizes containment strategies with specific PPE requirements to ensure zero-exposure handling.
Risk Assessment & Hazard Identification
Before selecting PPE, understand the specific vectors of exposure.
| Hazard Category | Specific Risk | Mechanism of Action |
| Acute Toxicity | Oral & Inhalation | Toxic if swallowed (H301).[1][2] Harmful if inhaled (H332).[2] The compound releases Iridium, a heavy metal, into the system. |
| Chemical Stability | Ligand Release | Upon decomposition or hydrolysis, the complex releases 2,4-pentanedione (acetylacetone) , a neurotoxin and irritant, and Carbon Monoxide (CO) . |
| Physical State | Sublimation | As a CVD precursor, the solid has significant vapor pressure. Residue in ALD canisters can off-gas even at room temperature if under vacuum. |
| Dermal/Ocular | Irritant | Causes serious eye irritation (H319) and skin irritation (H315).[2] |
The PPE Matrix: Layered Defense System
Rationale: This matrix prioritizes permeation resistance against the organic ligand (acetylacetone) and particulate filtration.
| PPE Component | Recommendation | Scientific Rationale (The "Why") |
| Primary Barrier (Gloves) | Double-Gloving Strategy: 1. Inner: 4-mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile OR Laminate (if using ketone solvents) | While the solid is compatible with nitrile, the ligand (acetylacetone) is a ketone that degrades nitrile over time. Change outer gloves immediately upon contamination. |
| Respiratory Protection | P100 / HEPA (Minimum) Preferred: Supplied Air (PAPR) if outside Fume Hood | Standard N95 masks do not stop organic vapors. If the solid sublimes, you need protection against both particulates and organic vapors (OV/P100 combo cartridge). |
| Eye Protection | Chemical Goggles (Not just safety glasses) | Fine crystalline powder can bypass side shields. Goggles seal the ocular cavity against sublimation vapors and dust. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton lab coats trap heavy metal dust. Tyvek provides a non-porous barrier that prevents particle embedment. |
| Engineering Control | Class II Biological Safety Cabinet or Chemical Fume Hood | Mandatory. Face velocity must be >100 fpm.[3] Never handle this compound on an open bench. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to prevent cross-contamination and maximize precursor yield.
Phase 1: Pre-Operational Checks
-
Airflow Verification: Confirm fume hood face velocity is active.
-
Static Discharge: Ir(CO)₂ (acac) is a dry, crystalline solid. Use an anti-static gun or ionizing bar inside the hood to prevent powder scattering during weighing.
-
CO Monitoring: Place a portable Carbon Monoxide monitor near the exhaust point of the reactor/hood, as thermal decomposition releases CO.
Phase 2: Weighing & Loading (The Critical Step)
-
Don PPE: Put on Tyvek coat, goggles, and double gloves.
-
Transfer: Open the precursor container only inside the hood.
-
Weighing: Use a disposable anti-static weighing boat.
-
Expert Tip: Do not use metal spatulas that might scratch the reactor canister. Use PTFE or high-density polyethylene tools.
-
-
Loading: Funnel the solid into the CVD/ALD canister.
-
Crucial: Wipe the sealing surface (VCR gasket face) with a lint-free cloth dampened with Isopropanol. Even a single grain of precursor on the gasket will cause a vacuum leak and precursor decomposition.
-
Phase 3: Reactor Cleaning & Maintenance
-
Cool Down: Ensure reactor temperature is <50°C before opening.
-
Solvent Selection: Use Acetone or THF to dissolve residue.
-
Warning: Acetone permeates nitrile gloves rapidly (breakthrough <1 min). Switch to Silver Shield/Laminate gloves for this step.
-
-
Waste Segregation: Collect solvent waste separately. Do not mix with acidic waste streams.
Visualization: Decision Logic & Workflow
The following diagram illustrates the safe handling logic, emphasizing the "Stop" points for safety checks.
Caption: Operational workflow for Ir(CO)₂ (acac) handling, highlighting the critical glove-change decision point when solvents are introduced.
Emergency & Disposal Procedures
Spill Response
-
Small Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.
-
Large Spill: Evacuate the area. Contact EHS. Use a HEPA-filtered vacuum dedicated to hazardous metals.
Disposal (The Economic & Safety Angle)
-
Precious Metal Recovery: Iridium is a Platinum Group Metal (PGM). Do not dispose of in general chemical waste.
-
Protocol:
-
Collect all solid waste, contaminated wipes, and weighing boats in a container labeled "Iridium Solid Waste - For Reclamation."
-
Liquid waste (solvent washes) should be labeled "Heavy Metal Organic Waste."
-
Never mix with oxidizing acids (e.g., Nitric Acid) in the waste container, as this can generate unstable oxides or accelerate CO release.
-
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: (Acetylacetonato)dicarbonyliridium(I). Retrieved from
-
Sigma-Aldrich (Merck). (2024). Safety Data Sheet: (Acetylacetonato)dicarbonyliridium(I) Product No. 429147. Retrieved from
-
Gelest, Inc. (n.d.). Material Safety Data Sheet: Rhodium/Iridium Precursors. Retrieved from
-
Imperial College London. (2023). CVD Reactors - Risk Assessment and Standard Operating Procedure. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
